Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-5-3-1-7-2-4(3)6(10)8-5/h3-4,7H,1-2H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVCGCJYCUKMIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Technical Guide: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione Scaffold
Executive Summary
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold represents a privileged bicyclic architecture in modern medicinal chemistry. Characterized by a 3,7-diazabicyclo[3.3.0]octane core, this structure offers a rigid, sp³-rich framework that addresses the "escape from flatland" imperative in drug discovery. Its unique "book-shaped" geometry allows for precise spatial orientation of pharmacophores, making it an ideal scaffold for peptidomimetics, enzyme inhibitors (particularly proteases like DPP-IV), and protein-protein interaction (PPI) modulators.
This guide provides a comprehensive technical analysis of the scaffold’s structural dynamics, synthetic accessibility via 1,3-dipolar cycloaddition, and its application in optimizing pharmacokinetic (PK) profiles.
Structural Analysis & Stereochemistry
The core utility of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione lies in its stereochemical rigidity. Unlike flexible linear chains, this bicyclic system constrains substituents into defined vectors.
Core Geometry and Numbering
The scaffold consists of two fused pyrrolidine rings. One ring contains the 1,3-dione moiety (functioning chemically as a cyclic imide), while the second ring is typically a saturated pyrrolidine amine.
-
Fusion: The [3,4-c] fusion indicates the rings share the C3-C4 bond of the dione-containing ring.
-
Stereochemistry: The fusion is predominantly cis-fused . While trans-fusion is geometrically possible in larger bicyclic systems, the strain energy in a [3.3.0] system strongly favors the cis-conformation. This results in a "V-shaped" or "open book" topology.
Conformational Locking
The cis-bicyclo[3.3.0]octane core adopts a characteristic puckered conformation.
-
Endo/Exo Face: The "V-shape" creates distinct convex (exo) and concave (endo) faces. Substituents on the bridgehead carbons or the secondary nitrogen can be oriented to exploit specific hydrophobic pockets in target proteins.
-
Imide Planarity: The 1,3-dione ring maintains near-planarity due to resonance in the imide system (
), providing a flat anchoring point contrasting with the puckered pyrrolidine ring.
Synthetic Pathways: The [3+2] Cycloaddition
The most robust and atom-economic route to this scaffold is the 1,3-Dipolar Cycloaddition (Huisgen Cycloaddition) involving azomethine ylides and maleimides. This reaction constructs the bicyclic core and establishes stereochemistry in a single step.
Mechanistic Workflow
-
Dipole Formation: An aldehyde reacts with a secondary amino acid (e.g., sarcosine or proline) to form an iminium ion, which undergoes decarboxylation to generate the reactive azomethine ylide (1,3-dipole).
-
Dipolarophile: N-substituted maleimide serves as the electron-deficient dipolarophile.
-
Cycloaddition: The dipole adds across the maleimide double bond via a concerted [4π + 2π] mechanism.
Visualization of Synthetic Logic
Figure 1: Concerted assembly of the scaffold via decarboxylative azomethine ylide generation and trapping with maleimide.[1][2][3][4][5][6][7][8][9]
Physicochemical Properties
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold offers a distinct physicochemical profile compared to aromatic heterocycles (like indole or quinoline).
| Property | Characteristic | Impact on Drug Design |
| Fsp³ Fraction | High (0.6 - 0.8) | Improves solubility and metabolic stability; reduces "flat" aromatic stacking. |
| H-Bond Donors | 0-1 (depending on N-subst) | The imide NH is a weak donor; pyrrolidine NH is a strong donor/acceptor. |
| H-Bond Acceptors | 2-3 (Carbonyls + Amine) | The 1,3-dione carbonyls are excellent acceptors for backbone amides in proteins. |
| LogP | Adjustable (-1.0 to +3.0) | The core is polar; lipophilicity is tuned via N-substituents (R-groups). |
| Topological Polar Surface Area (TPSA) | ~40-60 Ų (Core) | Favorable for membrane permeability and CNS penetration. |
Medicinal Chemistry Applications
Protease Inhibition (DPP-IV)
The scaffold mimics the Proline-Alanine motif recognized by Dipeptidyl Peptidase IV (DPP-IV).
-
Mechanism: The pyrrolidine ring binds in the S1 pocket, while the rigid bicyclic structure orients the electrophilic "warhead" (often a nitrile or boronic acid attached to the scaffold) toward the catalytic serine.
-
Advantage: The [3.3.0] fusion restricts the conformational entropy of the inhibitor, reducing the energy penalty upon binding compared to flexible linear analogs.
Analgesic & Sedative Agents
Derivatives of this scaffold have demonstrated morphine-like analgesic activity in murine models but with reduced toxicity profiles.[10]
-
SAR Insight: N-benzyl or N-phenethyl substituents on the pyrrolidine nitrogen (position 5) are critical for sigma receptor or opioid receptor affinity.
Viral Inhibitors (HCV)
Used as a P2 capping group in Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The bicyclic system fills the lipophilic S2 pocket more effectively than a simple proline.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map detailing functionalization points.
Experimental Protocol: Synthesis of N-Benzyl Derivative
Objective: Synthesis of 5-benzyl-2-phenyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione via decarboxylative 1,3-dipolar cycloaddition.
Reagents:
-
N-Phenylmaleimide (1.0 eq)
-
N-Benzylglycine (Sarcosine derivative) or N-Benzylglycine ethyl ester (1.2 eq)
-
Paraformaldehyde (1.5 eq) or Benzaldehyde (for substituted variants)
-
Solvent: Toluene or Xylene (anhydrous)
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a round-bottom flask equipped with a Dean-Stark trap (if removing water) or a reflux condenser, dissolve N-phenylmaleimide (173 mg, 1.0 mmol) and N-benzylglycine (165 mg, 1.0 mmol) in anhydrous Toluene (10 mL).
-
Aldehyde Addition: Add Paraformaldehyde (45 mg, 1.5 mmol). Note: Paraformaldehyde generates the unsubstituted azomethine ylide in situ.
-
Reflux (Cycloaddition): Heat the mixture to reflux (110°C) under an argon atmosphere. Maintain reflux for 4–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1). The formation of the ylide and subsequent cycloaddition is indicated by the disappearance of the maleimide spot.
-
Workup: Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure (Rotavap).
-
Purification: Dissolve the crude residue in a minimum amount of Dichloromethane (DCM). Purify via flash column chromatography on silica gel using a gradient of Hexane:Ethyl Acetate (80:20 to 50:50).
-
Characterization:
-
Yield: Expect 75–85%.
-
1H NMR (CDCl3): Look for the bridgehead protons (cis-fusion) appearing as multiplets around 3.2–3.5 ppm. The benzylic protons will appear as a singlet or AB quartet around 3.6–3.8 ppm.
-
References
-
Beilstein-Institut. "Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). "A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction." PMC. Available at: [Link]
-
Frontiers Media. "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." Frontiers in Chemistry. Available at: [Link]
-
MDPI. "An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives." Molecules. Available at: [Link]
-
PubChem. "Cis-2-boc-hexahydropyrrolo[3,4-c]pyrrole Compound Summary."[1] National Library of Medicine. Available at: [Link]
Sources
- 1. Cis-2-boc-hexahydropyrrolo[3,4-C]pyrrole | C11H20N2O2 | CID 1514452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane Ring Systems from 1,5-Diazacyclooctane 3,7-Derivatives(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BJOC - Synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines via three-component [3 + 2] cycloaddition followed by one-pot N-allylation and intramolecular Heck reactions [beilstein-journals.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. kirj.ee [kirj.ee]
- 9. A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS number and registry data
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes mechanistic insight, reproducible protocols, and structural data.
CAS Registry Number: 1202067-90-0 Primary Application: Bicyclic Scaffold for Medicinal Chemistry (Kinase Inhibitors, GPCR Ligands)
Executive Summary
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione (also known as 3,7-diazabicyclo[3.3.0]octane-2,4-dione ) is a privileged bicyclic scaffold in modern drug discovery. Characterized by a cis-fused [3.3.0] ring system, this core offers a rigidified 3D architecture that constrains the conformational space of attached pharmacophores. Unlike flexible linear linkers, this scaffold locks substituents into specific vectors, enhancing selectivity for enzymes (e.g., BTK, PI3K) and receptors (e.g., 5-HT, GPCRs).
This guide details the structural properties, validated synthesis protocols via 1,3-dipolar cycloaddition, and the strategic application of this core in lead optimization.
Chemical Identity & Registry Data[1][2]
| Property | Data |
| CAS Number | 1202067-90-0 |
| IUPAC Name | 3,7-Diazabicyclo[3.3.0]octane-2,4-dione |
| Common Name | Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| Exact Mass | 140.0586 |
| SMILES | O=C1NC(=O)[C@@H]2CNC[C@@H]12 (cis-isomer) |
| InChI Key | Unique key depends on specific stereoisomer (typically cis) |
| Stereochemistry | cis-Fusion is thermodynamically favored in [3.3.0] systems (strain energy minimization).[1][2] |
| pKa (Calc) | ~9.5 (Secondary amine), ~8.3 (Imide NH) |
Structural Analysis & Pharmacophore Logic
The cis-Fusion Advantage
The hexahydropyrrolo[3,4-c]pyrrole system exists predominantly in the cis-fused conformation. The trans-fused isomer in [3.3.0] bicyclic systems introduces significant ring strain (~6 kcal/mol higher than cis), making the cis-isomer the standard outcome of kinetic synthesis routes.
-
Conformational Lock: The "open-book" geometry of the cis-bicyclic system projects the secondary amine (N7) and the imide nitrogen (N3) into distinct vectors (~120° dihedral angle).
-
Vector Analysis:
-
N3 (Imide): Ideal for hydrogen bond donor/acceptor interactions or aryl capping groups.
-
N7 (Amine): Highly nucleophilic handle for library diversification (reductive amination, acylation).
-
Diagram: Scaffold Geometry & Numbering
The following diagram illustrates the core numbering and the stereochemical projection of the cis-fused system.
Figure 1: Functional decomposition of the 3,7-diazabicyclo[3.3.0]octane-2,4-dione scaffold.
Synthesis Protocols
The most robust route to this scaffold is the 1,3-Dipolar Cycloaddition of Azomethine Ylides . This method is convergent, atom-economical, and naturally favors the cis-stereochemistry.
Protocol A: Synthesis of the Protected Core (N-Benzyl)
Objective: Synthesize 2-benzyl-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Reagents:
-
N-Benzylmaleimide (1.0 eq)
-
N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (Precursor to azomethine ylide) OR Sarcosine + Paraformaldehyde.
-
Preferred Route (Sarcosine): Sarcosine (1.2 eq), Paraformaldehyde (2.0 eq).
-
Solvent: Toluene (anhydrous).
Step-by-Step Methodology:
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap (or molecular sieves), dissolve N-benzylmaleimide (10 mmol) in Toluene (50 mL).
-
Ylide Generation: Add Sarcosine (12 mmol) and Paraformaldehyde (20 mmol).
-
Cycloaddition: Reflux the mixture at 110°C for 3–5 hours. The reaction proceeds via the decarboxylative condensation of sarcosine and formaldehyde to generate the non-stabilized azomethine ylide, which immediately undergoes [3+2] cycloaddition with the maleimide.
-
Mechanism Note: The reaction is concerted and stereospecific, transferring the cis-geometry of the maleimide to the fused ring junction.
-
-
Workup: Cool to room temperature. Filter off any solid paraformaldehyde residue. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO₂, EtOAc/Hexane 1:1).
-
Yield: Typically 75–85%.
-
Protocol B: Deprotection to CAS 1202067-90-0
Objective: Removal of the N-benzyl group to yield the free amine core.
Reagents:
-
Pd(OH)₂/C (Pearlman’s Catalyst) or Pd/C (10% wt).
-
Solvent: Methanol or Ethanol.
-
Hydrogen Gas (H₂).
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-benzyl intermediate (5 mmol) in Methanol (30 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading relative to substrate) under an inert atmosphere (Ar/N₂).
-
Hydrogenation: Purge the vessel with H₂. Stir vigorously under H₂ balloon pressure (1 atm) or in a Parr shaker (40 psi) for 12–24 hours at room temperature.
-
Monitoring: Monitor by TLC (stain with Ninhydrin for the free amine).
-
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate. The product, Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione, is often obtained as a solid or viscous oil that solidifies.
-
Validation: ¹H NMR should show the disappearance of aromatic protons (7.2–7.4 ppm) and the benzylic singlet.
-
Applications in Drug Discovery[1][3][4][5][6]
Kinase Inhibition (BTK/JAK)
The scaffold serves as a "hinge-binder" mimic or a linker in covalent inhibitors.
-
Mechanism: The imide carbonyls can interact with backbone residues in the ATP-binding pocket.
-
Example: In Bruton's Tyrosine Kinase (BTK) inhibitors, the N7-amine is often acylated with an acrylamide warhead (Michael acceptor) to target Cys481, while the imide nitrogen is substituted with a hydrophobic aryl group to occupy the selectivity pocket.
Workflow: Library Synthesis
The following DOT diagram outlines a parallel synthesis workflow for generating a library of derivatives from the core CAS 1202067-90-0.
Figure 2: Parallel synthesis workflow for diversifying the hexahydropyrrolo[3,4-c]pyrrole core.
Safety & Handling (SDS Summary)
While specific toxicological data for this specific CAS is limited, handle as a standard organic intermediate.
-
Hazards: Potential irritant to eyes, skin, and respiratory system.
-
Storage: Store at 2–8°C under inert gas (Argon). The free amine may absorb CO₂ from the air; keep tightly sealed.
-
Solubility: Soluble in DMSO, Methanol, DCM. Sparingly soluble in water/hexanes.
References
-
BenchChem. Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione Product Data. Retrieved from
-
ChemicalBook. cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole Properties and Synthesis. Retrieved from
-
American Chemical Society (ACS). Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones. J. Org.[2] Chem. Retrieved from
-
MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals 2021.[3][4] Retrieved from
-
National Institutes of Health (NIH). Synthesis and structure activity relationships of cis- and trans-hexahydroindeno[2,1-c]pyridines. PubMed.[2][4] Retrieved from
Sources
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione: Engineering Rigidity in Pharmacophores
[1]
Executive Summary: The Case for Conformational Restriction
In modern drug discovery, particularly within the degradation (PROTAC) and fragment-based (FBDD) spaces, the "flexible linker" paradigm is shifting.[1] While polyethylene glycol (PEG) and alkyl chains offer synthetic ease, they introduce a high entropic penalty upon binding (
This bicyclic imide scaffold offers three distinct advantages over traditional linkers:
-
Defined Vector Geometry: It locks exit vectors into a specific angular relationship, pre-organizing the molecule for ternary complex formation.[1]
-
High Fsp³ Character: The scaffold is aliphatic yet rigid, improving solubility and metabolic stability compared to flat aromatic linkers.[1]
-
Modular Synthesis: Access via 1,3-dipolar cycloaddition allows for rapid library generation with diverse substitution patterns.[1]
Structural Pharmacology & Design Principles[2]
The Entropic Advantage in PROTAC Design
In bifunctional molecules like PROTACs, the linker is not merely a connector; it is a thermodynamic lever. A flexible PEG linker must collapse from a random coil into a specific conformation to enable the Warhead-POI-Ligase ternary complex. This collapse costs entropy.[2]
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione core restricts this conformational space before binding.[1]
Comparative Metrics:
| Feature | Flexible Linker (PEG/Alkyl) | Rigid Linker (Hexahydropyrrolo-dione) | Impact |
| Conformational Entropy | High (Random Coil) | Low (Pre-organized) | Rigid linkers reduce |
| Permeability | Variable (often poor if long) | High (Compact, Lipophilic balance) | Improved passive diffusion.[1] |
| Metabolic Stability | Low (Oxidative liability) | High (No labile ethers) | Longer half-life ( |
| Vector Control | None (Isotropic) | Anisotropic (Fixed Angle) | Precise spatial orientation of warheads.[1] |
Vector Analysis and Solubility
The 1,3-dione motif (imide) is critical.[1] Unlike a simple hydrocarbon bicycle, the imide carbonyls act as hydrogen bond acceptors (HBA), lowering the LogP and preventing the "grease ball" effect common in rigidifying linkers.[1] The cis-fused ring system typically presents the
Visualizing the Mechanism
The following diagram illustrates the thermodynamic advantage of using a rigid linker in ternary complex formation.
Caption: Comparison of entropic penalties between flexible and rigid linkers during ternary complex formation.
Synthetic Protocol: 1,3-Dipolar Cycloaddition[1][4][5]
The most robust route to the hexahydropyrrolo[3,4-c]pyrrole-1,3-dione core is the condensation of an azomethine ylide (generated in situ) with a maleimide derivative.[1] This reaction constructs the bicyclic core, the imide functionality, and up to four stereocenters in a single step.[1][3]
Reagents & Materials
-
Component A (Dipolarophile): N-substituted maleimide (e.g., N-phenylmaleimide or N-alkylmaleimide linked to a warhead).[1]
-
Component B (Ylide Precursor):
-Amino acid (e.g., Sarcosine, Proline) + Aldehyde (Paraformaldehyde or Aryl aldehyde).[1] -
Solvent: Toluene or Acetonitrile (reflux).[1]
-
Catalyst: None usually required, or catalytic Ag(I) for stereocontrol.[1]
Step-by-Step Methodology
Objective: Synthesis of cis-2-benzyl-5-phenyl-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione.
-
Preparation: In a dry 100 mL round-bottom flask equipped with a Dean-Stark trap (if removing water) and a reflux condenser, charge:
-
Ylide Generation & Cyclization: Heat the mixture to reflux (110°C). The amino acid and aldehyde condense to form the oxazolidin-5-one intermediate, which decarboxylates to generate the azomethine ylide dipole.
-
Reaction Monitoring: The ylide is immediately trapped by the maleimide. Monitor via TLC (SiO2, 30% EtOAc/Hexanes).[1] The reaction typically completes within 2–4 hours.
-
Workup: Cool to room temperature. The solvent is removed under reduced pressure.[3][4]
-
Purification: The crude residue is often a solid. Recrystallize from Ethanol/Hexane or purify via Flash Column Chromatography (Gradient: 0-40% EtOAc in Hexanes).
-
Validation:
-
1H NMR: Look for the diagnostic bridgehead protons (approx.[1] 3.5–4.0 ppm) showing cis-coupling (
Hz). -
MS: Confirm [M+H]+ peak.
-
Synthetic Workflow Diagram
Caption: One-pot synthesis of the bicyclic scaffold via decarboxylative generation of azomethine ylides.
Strategic Application in Linker Design
When designing a PROTAC using this scaffold, the attachment points are critical.
-
The Imide Nitrogen (
): This is usually derived from the maleimide. It is a robust attachment point for the E3 Ligase ligand (e.g., Thalidomide analogs).[1] -
The Pyrrolidine Nitrogen (
): Derived from the amino acid. This is the ideal vector for the Target Protein Warhead . -
Orthogonality: Because the maleimide and the amino acid are separate inputs, you can synthesize the "Linker-Ligase" half (using N-functionalized maleimide) and the "Linker-Warhead" half separately, then converge.
Design Heuristic:
-
If the linker needs to be short (< 8 Å): Use the scaffold directly.
-
If the linker needs to be long (> 12 Å): Use the scaffold as a central "stiffening unit" flanked by short alkyl chains to break symmetry and improve solubility.
References
- Designing Rigid Linkers for PROTACs: Title: Rational Design Principles for PROTAC Linkers. Source: ChemPep.
-
Synthesis of Diazabicyclooctanes
-
Rigidity in Drug Design
-
Medicinal Chemistry of Bicyclic Scaffolds
-
General Synthesis of Pyrrolo-fused systems
Sources
- 1. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of 2,4-diazabicyclo[3.3.0]octane-3,7-diones and 3-thioxo-2,4-diazabicyclo[3.3.0]octan-7-one by an intramolecular Michael-type reaction. Stability of 2,4-diaza-, 4-oxa-2-aza-, and 4-thia-2-aza-bicyclo[3.3.0]octane-3,7-diones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction - PMC [pmc.ncbi.nlm.nih.gov]
The 1,3-Dione Moiety in Bicyclic Heterocycles: Hydrogen Bonding Dynamics and Pharmacophore Engineering
Executive Summary
The 1,3-dione moiety embedded within bicyclic heterocycles—manifesting primarily as cyclic imides (e.g., isoindole-1,3-diones) or cyclic
This guide analyzes the hydrogen bonding capacity of this moiety, distinguishing between the static H-bonding of cyclic imides and the dynamic tautomeric H-bonding of 1,3-diketones. It provides actionable protocols for quantifying these interactions and strategies for deploying them in ligand design.
Structural Dynamics and the H-Bonding Landscape
The H-bonding behavior of the 1,3-dione moiety is governed by two distinct chemical environments: the Cyclic Imide (N-flanked) and the Cyclic
The Cyclic Imide: The "ADA" Motif
In bicyclic imides (e.g., phthalimides, quinazoline-2,4-diones), the nitrogen atom is flanked by two carbonyls.
-
Donor Characteristics (N-H): The lone pair on the nitrogen is delocalized into both carbonyl
-systems. This resonance effect significantly increases the acidity of the N-H proton ( for phthalimide) compared to acyclic amides ( ). Consequently, the N-H becomes a potent Hydrogen Bond Donor (HBD) . -
Acceptor Characteristics (C=O): Due to the same resonance, the carbonyl oxygens receive electron density, but less than in a single amide, as the nitrogen's donation is split between two acceptors. However, the fixed geometry creates a reliable Acceptor-Donor-Acceptor (ADA) recognition motif.
The Cyclic -Diketone: Tautomeric Chameleon
In systems like 1,3-indandione, the central position is a methylene group (
-
Keto Form: The central protons are acidic (
) due to the flanking electron-withdrawing carbonyls. In this form, the molecule acts purely as a dual Hydrogen Bond Acceptor (HBA) . -
Enol Form: In solution, these systems exist in equilibrium with their enol tautomers. The enol form introduces a strong O-H donor and often stabilizes itself via an intramolecular H-bond, changing the pharmacophore from a flexible acceptor to a rigid donor-acceptor system.
Visualization of Interaction Logic
Figure 1: Structural divergence of the 1,3-dione moiety determining H-bond donor/acceptor profiles.
Quantitative Characterization
To rationally design drugs using this moiety, one must quantify the H-bond acidity (donor strength,
Comparative Parameters
The following table contrasts the 1,3-dione moiety against standard pharmacophores. Note the "Imide Effect": enhanced acidity but diminished basicity per carbonyl compared to amides.[1]
| Scaffold | Motif | HBD Strength ( | HBA Strength ( | |
| Phthalimide (Bicyclic Imide) | ADA | 0.65 (High) | 0.43 (Mod) | 8.3 |
| 1,3-Indandione (Diketo form) | A-A | 0.00 | 0.52 (High) | ~6.0 (C-H) |
| Succinimide (Monocyclic Imide) | ADA | 0.60 | 0.45 | 9.5 |
| Benzamide (Acyclic Ref) | DA | 0.40 | 0.55 | >15 |
Data derived from Abraham descriptor databases and solution-phase acidity studies [1, 2].
The "Flip-Flop" Network
In protein binding pockets (e.g., Androgen Receptor), the bicyclic 1,3-dione often engages in a "water-mediated flip-flop" network. The two carbonyls can alternately accept H-bonds from a bridging water molecule, while the NH (in imides) anchors the molecule to a backbone carbonyl or a Ser/Thr side chain.
Experimental Protocol: NMR Titration for H-Bond Determination
To validate the H-bonding capacity of a specific bicyclic 1,3-dione derivative, NMR Titration is the gold standard. This protocol measures the complexation constant (
Materials
-
Probe (for HBD measurement): Triethylphosphine oxide (TEPO) or Tetramethylurea (TMU). These are strong acceptors.[3]
-
Probe (for HBA measurement): 4-Fluorophenol or Pentafluorobenzoic acid (PFBA).[4]
-
Solvent:
or (Non-competing, aprotic). -
Instrument: 500 MHz NMR (minimum).
Workflow: Determination of H-Bond Acidity (Donor Strength)
This protocol determines how well your 1,3-dione derivative donates a proton (from NH or Enol-OH).
-
Preparation: Prepare a 10 mM stock solution of the 1,3-dione derivative (Host) in
. -
Titration:
-
Tube 1: 500
L Host solution (Reference). -
Tubes 2-6: 500
L Host solution + increasing equivalents (0.5 to 10 eq) of TEPO (Guest).
-
-
Measurement: Acquire
NMR spectra at constant temperature (298 K). Monitor the chemical shift change ( ) of the N-H or O-H proton. -
Analysis: Plot
vs. [Guest]. Fit the data to a 1:1 binding isotherm (Benesi-Hildebrand method) to extract the association constant .
Protocol Visualization
Figure 2: NMR Titration workflow for quantifying Hydrogen Bond Acidity/Basicity.
Strategic Application in Drug Design
Bioisosterism
The bicyclic 1,3-dione is a validated bioisostere for:
-
Carboxylic Acids: The acidic N-H of a cyclic imide mimics the O-H of a carboxylic acid, while the carbonyls mimic the carboxylate acceptors, but with improved membrane permeability (higher LogP).
-
Phenols: 1,3-Indandiones (enol form) can mimic electron-deficient phenols.
Case Study: Androgen Receptor (AR) Antagonists
Research into bicyclic-1H-isoindole-1,3(2H)-diones demonstrated that the 1,3-dione moiety is not merely a linker but a critical anchor [3].
-
Mechanism: The electron-deficient aromatic ring (fused to the dione) engages in
-stacking, while the 1,3-dione carbonyls form a bifurcated H-bond network with Arg752 and a water molecule in the AR ligand-binding domain. -
Optimization: Substitutions on the fused ring that increase the acidity of the N-H (electron-withdrawing groups) generally increase potency up to a limit, beyond which the compound becomes too polar (ionized at physiological pH) to cross membranes effectively.
Design Rule: The "Goldilocks" Zone
For bicyclic 1,3-diones in oral drugs:
-
Target
: 7.0 - 9.0. -
Reasoning: This ensures a significant fraction is neutral for membrane permeation (passive diffusion) while retaining sufficient H-bond donor capability for specific binding inside the protein pocket.
References
-
Abraham, M. H., et al. (2006). "Hydrogen bonding part 2: The hydrogen bond basicity of compounds." Journal of Physical Organic Chemistry. Link
-
Raatikainen, K., & Rissanen, K. (2012). "Hydrogen bonding in cyclic imides and amide carboxylic acid derivatives." Acta Crystallographica Section C. Link
-
Salvati, M. E., et al. (2005).[5] "Structure based approach to the design of bicyclic-1H-isoindole-1,3(2H)-dione based androgen receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
-
Enchev, V., et al. (2025).[6] "Enol Forms of 1,3-Indanedione, Their Stabilization by Strong Hydrogen Bonding." ResearchGate. Link
-
Sigalov, M. V. (2018). "NMR Determination of the Binding Constant of Ionic Species: A Caveat." Journal of Organic Chemistry. Link
Sources
- 1. Acidity and basicity interplay in amide and imide self-association - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Structure based approach to the design of bicyclic-1H-isoindole-1,3(2H)-dione based androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Scalable Synthesis Protocols for Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
An Application Guide for Researchers and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione core is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for novel bioactive molecules.[1] Research into analogous structures has revealed a broad spectrum of pharmacological activities, including potent analgesic and sedative properties, with some derivatives showing efficacy comparable to morphine but with lower toxicity.[1][2][3] This application note provides detailed, scalable, and field-proven synthetic protocols for the preparation of the parent hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold, designed for researchers, scientists, and drug development professionals. Two primary synthetic strategies are presented: a convergent [3+2] cycloaddition approach and a sequential Michael addition-cyclization pathway.
Introduction: The Strategic Importance of the Pyrrolopyrrole Scaffold
The construction of complex, three-dimensional molecular architectures from simple precursors is a cornerstone of modern drug discovery. The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold, with its rigid bicyclic structure and multiple points for functionalization, represents a key pharmacophore. Its derivatives have been investigated for applications targeting the central nervous system, metabolic diseases, and as inhibitors of enzymes like Lysyl Oxidase (LOX) in oncology.[1]
The primary challenge in harnessing the potential of this scaffold lies in developing synthetic routes that are not only efficient and high-yielding but also robustly scalable for kilogram-scale production. This guide addresses this challenge by presenting two validated synthetic methodologies, explaining the chemical principles behind each step to empower researchers to adapt and optimize these protocols for their specific needs.
Methodology 1: Convergent Synthesis via [3+2] Dipolar Cycloaddition
This approach leverages the power of the 1,3-dipolar cycloaddition, a highly efficient and stereoselective ring-forming reaction, to rapidly assemble the bicyclic core.[4][5] The strategy involves the in situ generation of an azomethine ylide from a glycine derivative, which then undergoes a cycloaddition with maleimide. The resulting unsaturated intermediate is subsequently hydrogenated to yield the target saturated scaffold.
Workflow Overview: [3+2] Cycloaddition Pathway
Caption: Workflow for the [3+2] Cycloaddition Route.
Detailed Experimental Protocol: [3+2] Cycloaddition
Part A: Synthesis of Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
-
Reactor Setup: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (as an azomethine ylide precursor), maleimide (1.0 equivalent), and anhydrous toluene (10 volumes).
-
Expertise & Experience: The use of a stable azomethine ylide precursor like the one specified allows for controlled generation of the reactive dipole upon heating, minimizing side reactions. Anhydrous conditions are critical to prevent hydrolysis of the precursor and ylide.
-
-
Reaction Execution: Heat the reaction mixture to 110 °C (reflux) under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS for the consumption of maleimide (typically 4-6 hours).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the toluene. If not, reduce the solvent volume under vacuum. Filter the resulting solid, wash with cold toluene, and then with hexane to remove non-polar impurities.
-
Drying: Dry the isolated solid in a vacuum oven at 50 °C to a constant weight. The tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is typically obtained as a white to off-white solid.
Part B: Catalytic Hydrogenation to Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
-
Reactor Setup: In a suitable hydrogenation vessel (e.g., Parr shaker or stirred autoclave), suspend the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione (1.0 equivalent) in methanol or ethyl acetate (15-20 volumes).
-
Trustworthiness: The choice of solvent is crucial. Methanol is excellent for dissolving the starting material, while ethyl acetate can be easier to remove and may offer different selectivity in complex molecules.
-
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, 2-5 mol% loading) to the suspension under a nitrogen or argon blanket.
-
Causality: 10% Pd/C is a highly efficient and robust catalyst for the hydrogenation of unhindered alkenes. The catalyst loading can be optimized to balance reaction time and cost.
-
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Catalyst Removal: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (methanol or ethyl acetate) to ensure complete recovery of the product.
-
Self-Validating System: It is critical to ensure all palladium is removed, as residual metal can interfere with downstream reactions. A test for residual palladium (e.g., ICP-MS) is recommended for GMP applications.
-
-
Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione can be further purified by recrystallization.
Methodology 2: Sequential Michael Addition-Cyclization Pathway
This linear approach builds the bicyclic system in a stepwise fashion. It begins with a conjugate (Michael) addition of a glycine nucleophile to maleimide, followed by an intramolecular condensation to form the second ring. This method offers excellent control and is often amenable to large-scale operations due to the use of common and stable reagents.
Workflow Overview: Michael Addition-Cyclization Pathway
Caption: Workflow for the Michael Addition-Cyclization Route.
Detailed Experimental Protocol: Michael Addition-Cyclization
-
Reactor Setup: Charge a 5 L three-necked round-bottom flask, equipped with a mechanical stirrer, dropping funnel, and thermometer, with maleimide (1.0 equivalent) and ethanol (10 volumes). Cool the stirred solution to 0-5 °C using an ice bath.
-
Michael Addition: Prepare a solution of glycine ethyl ester (1.05 equivalents) and a catalytic amount of a non-nucleophilic base like triethylamine (TEA, 0.1 equivalents) in ethanol (2 volumes). Add this solution dropwise to the maleimide solution over 1 hour, maintaining the internal temperature below 10 °C.
-
Expertise & Experience: The slow, cold addition is critical to control the exotherm of the Michael addition and prevent polymerization or side reactions of the maleimide. Glycine ethyl ester is used instead of free glycine for better solubility in organic solvents.
-
-
Reaction Monitoring (Adduct Formation): After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the formation of the open-chain adduct by LC-MS.
-
Intramolecular Cyclization: Once the Michael addition is complete, add a stronger base, such as sodium ethoxide (1.1 equivalents, 21% solution in ethanol), to the reaction mixture. Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. This promotes the intramolecular cyclization and expulsion of ethanol.
-
Causality: The stronger base deprotonates the nitrogen of the glycine moiety, making it a more potent nucleophile for the intramolecular attack on the ester carbonyl, thus driving the cyclization forward.
-
-
Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with an acid, such as acetic acid or dilute HCl, to pH ~7. This will precipitate the product.
-
Purification: Filter the solid product, wash thoroughly with water to remove salts, and then with cold ethanol. Dry the product in a vacuum oven at 60 °C.
Scalability and Purification Considerations
Scaling up synthesis from the bench to pilot or manufacturing scale introduces new challenges. The following table summarizes key parameters and considerations for both routes.
| Parameter | Route 1: [3+2] Cycloaddition | Route 2: Michael Addition-Cyclization |
| Overall Yield | Typically 60-75% over two steps | Typically 65-80% in one pot |
| Scalability | Good. Hydrogenation requires specialized high-pressure equipment. | Excellent. Uses standard reactor setups and common reagents. |
| Reagent Cost | Azomethine ylide precursors can be expensive. | Reagents (glycine ester, maleimide, bases) are inexpensive commodities. |
| Safety | Hydrogenation requires careful handling of flammable gas and pyrophoric catalyst. | Exotherm of Michael addition must be controlled. Use of sodium ethoxide requires care. |
| Purification | Intermediate may need purification. Final product often purified by recrystallization. Filtration of Pd/C is a key step. | One-pot procedure simplifies process. Final product often precipitates in high purity. Recrystallization is effective. |
For large-scale purification, traditional column chromatography is often impractical.
-
Crystallization: This is the preferred method for this compound. A solvent screen (e.g., ethanol, isopropanol, ethyl acetate, water mixtures) should be performed to identify optimal conditions for high yield and purity.
-
Tangential Flow Filtration (TFF): For removing inorganic salts or other small-molecule impurities without resorting to precipitation, TFF can be a highly effective and scalable continuous process, particularly if the product is soluble in a solvent where the impurities are also soluble.[6][7]
Conclusion
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold is an accessible and valuable building block for drug discovery programs. The two synthetic routes detailed in this guide—a convergent [3+2] cycloaddition and a linear Michael addition-cyclization—provide robust and scalable methods for its preparation. The choice of route will depend on available equipment (specifically for hydrogenation), cost considerations, and desired scale. Both protocols have been designed with process safety and scalability in mind, providing a solid foundation for the production of this important chemical intermediate.
References
-
Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza. (2026). American Chemical Society. [Link]
-
1,3-Dipolar cycloaddition. (n.d.). Wikipedia. [Link]
-
Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation. (n.d.). PMC. [Link]
-
A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. (n.d.). PMC - NIH. [Link]
-
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). PubMed. [Link]
-
Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones. (2020). MDPI. [Link]
-
Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery. (2021). PMC. [Link]
-
Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery. (2021). PubMed. [Link]
Sources
- 1. Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione|Research Chemical [benchchem.com]
- 2. Bioresearch of New 1 H-pyrrolo[3,4-c]pyridine-1,3(2 H)-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 5. Study of 1,3-Dipolar Cycloaddition Between 4-Acyl-1H-pyrrole-2,3-diones Fused at the [e]-Side with a Heterocyclic Moiety and Diphenylnitrone: A Comprehensive MEDT, Docking Approach and MD Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scalable Purification of Plasmid DNA Nanoparticles by Tangential Flow Filtration for Systemic Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reagents for the Cyclization of Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione Precursors
Abstract & Introduction
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold (also known as 3,7-diazabicyclo[3.3.0]octane-2,4-dione) represents a privileged bicyclic framework in medicinal chemistry. Its rigid, fused-ring structure serves as an excellent conformational spacer, orienting pharmacophores with high precision in protease inhibitors, GPCR ligands, and antimicrobial agents.
This application note details the two primary synthetic strategies for accessing this scaffold:
-
The Convergent Route ([3+2] Cycloaddition): The simultaneous formation of the fused pyrrolidine ring via azomethine ylide trapping.
-
The Linear Route (Imide Formation): The cyclization of pyrrolidine-3,4-dicarboxylic acid precursors to close the imide ring.
Strategic Overview
The choice of reagents depends heavily on the starting materials available and the desired substitution pattern. The Convergent Route is preferred for generating diversity at the pyrrolidine nitrogen (
Decision Matrix: Synthetic Pathway Selection
Figure 1: Strategic decision tree for selecting the appropriate cyclization protocol based on precursor availability.
Protocol A: [3+2] Cycloaddition (The Convergent Route)
This is the most versatile method for constructing the bicyclic core from scratch. It involves the 1,3-dipolar cycloaddition of an in situ generated azomethine ylide (dipole) across the double bond of a maleimide (dipolarophile).
Mechanism
The reaction proceeds via the decarboxylative condensation of an
Reagents & Materials[1][2][3][4][5][6][7][8][9]
-
Dipolarophile:
-substituted Maleimide (1.0 equiv) -
Amine Source: Sarcosine (
-methylglycine) or other secondary -amino acids (1.2 - 1.5 equiv) -
Aldehyde Source: Paraformaldehyde (2.0 - 3.0 equiv)
-
Solvent: Toluene (anhydrous)
-
Apparatus: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
Step-by-Step Protocol
-
Setup: In a 100 mL round-bottom flask, suspend the
-substituted maleimide (5.0 mmol), sarcosine (6.0 mmol), and paraformaldehyde (15.0 mmol) in anhydrous toluene (50 mL). -
Dean-Stark Assembly: Attach a Dean-Stark trap filled with toluene and a reflux condenser. This is critical to remove the water generated during ylide formation, driving the equilibrium forward.
-
Reflux: Heat the mixture to vigorous reflux (
). Maintain reflux for 2–4 hours. The solution typically turns from cloudy to clear/yellow as the ylide reacts.-
Note: Monitor reaction progress via TLC (visualize with ninhydrin or UV).
-
-
Workup: Cool the reaction mixture to room temperature.
-
If product precipitates: Filter the solid, wash with cold toluene and diethyl ether.
-
If product remains soluble: Evaporate the solvent under reduced pressure. Dissolve the residue in DCM, wash with water and brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (typically MeOH/DCM gradients).
Expected Yield: 70–90% Stereochemistry: Predominantly cis-fused.
Protocol B: Dehydrative Cyclization (The Linear Route)
This protocol is used when the pyrrolidine ring is already formed (e.g., trans-pyrrolidine-3,4-dicarboxylic acid) and the goal is to close the imide ring. This is common when converting di-acids or di-esters into the bicyclic imide.
Variant B1: Urea Fusion (For Unsubstituted Imides)
Used to install an unsubstituted imide (
Reagents:
-
Pyrrolidine-3,4-dicarboxylic acid precursor
-
Urea (excess, 3–5 equiv)
Protocol:
-
Mix the dicarboxylic acid and urea intimately in a mortar.
-
Heat the powder in a flask to
(melt) for 1–2 hours. Ammonia and water are evolved. -
Cool the melt. Triturate the solid with water to remove excess urea.
-
Filter and recrystallize the crude imide from ethanol/water.
Variant B2: Solution Phase Cyclization (For -Substituted Imides)
Used to install a specific
Reagents:
-
Pyrrolidine-3,4-dicarboxylic anhydride (or acid)
-
Primary Amine (
, 1.1 equiv) -
Acetic Anhydride (
) or Acetyl Chloride -
Base: Sodium Acetate (
) or Triethylamine ( )
Protocol:
-
Amic Acid Formation: Dissolve the anhydride/acid in THF or Dioxane. Add the primary amine (
equiv) and stir at RT for 1 hour. This forms the intermediate amic acid. -
Cyclodehydration: Add Acetic Anhydride (
equiv) and ( equiv). -
Heating: Heat the mixture to
for 2–4 hours. -
Workup: Concentrate the solvent. Dilute with EtOAc, wash with saturated
(to remove acetic acid), water, and brine. -
Purification: Flash chromatography.
Comparative Data & Reagent Selection
| Feature | Protocol A: [3+2] Cycloaddition | Protocol B: Dehydrative Cyclization |
| Primary Utility | Constructing the bicyclic core from simple acyclic precursors. | Closing the imide ring on an existing pyrrolidine. |
| Key Reagents | Sarcosine, Paraformaldehyde, Maleimide. | Urea, |
| Atom Economy | High (Convergent).[1] | Moderate (Loss of |
| Stereocontrol | High (cis-fused favored). | Retains stereochemistry of the starting di-acid. |
| Limitations | Requires thermal tolerance; scale-up can be limited by Dean-Stark capacity. | Requires pre-synthesized chiral pyrrolidine for stereoselective synthesis. |
Reaction Pathway Visualization
Figure 2: Mechanistic pathway for the [3+2] cycloaddition (Protocol A).
Troubleshooting & Optimization
-
Low Yield in Protocol A:
-
Cause: Incomplete water removal.
-
Solution: Ensure the Dean-Stark trap is functioning efficiently. Alternatively, add activated 4Å Molecular Sieves to the reaction mixture.
-
-
Polymerization:
-
Cause: Maleimides can self-polymerize under high heat.
-
Solution: Add a radical inhibitor (e.g., BHT, hydroquinone) in trace amounts if the reaction requires prolonged heating.
-
-
Stereochemical Scrambling (Protocol B):
-
Cause: Harsh basic conditions can epimerize the chiral centers at the ring fusion.
-
Solution: Use mild dehydration methods such as CDI (Carbonyldiimidazole) in THF at room temperature instead of
/Heat.
-
Safety Considerations
-
Paraformaldehyde: Flammable solid and a suspected carcinogen. Handle in a fume hood.
-
Toluene: Flammable and reprotoxic. Use away from ignition sources.
-
Maleimides: Potent Michael acceptors; can cause severe skin and eye irritation and are potential sensitizers. Wear double nitrile gloves.
References
-
Telescope Assembly of Hexahydropyrrolo[3,4-c]pyridine-1,6-diones. Journal of Organic Chemistry. (2026). Describes multicomponent strategies for similar bicyclic scaffolds. Link
-
Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications. (2025). Reviews catalytic methods for stereocontrol in pyrrolidine synthesis. Link
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides. Molecules. (2023). Comprehensive review of the mechanism and scope of azomethine ylide cycloadditions. Link
-
Enantioselective nitrile anion cyclization to substituted pyrrolidines. Journal of Organic Chemistry. (2005). Details the synthesis of pyrrolidine precursors for linear cyclization routes. Link
-
Process for making cyclic imides. US Patent 6,037,476. (2000). Industrial protocols for converting anhydrides to cyclic imides using aqueous amine/acid systems.[2] Link
Sources
Application Note: Synthesis of Bicyclic Polyimides using Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione Monomers
This Application Note is designed for researchers in polymer chemistry and materials science. It details the synthesis of high-performance, optically transparent polyimides (PIs) incorporating the hexahydropyrrolo[3,4-c]pyrrole-1,3-dione bicyclic core.
Strategic Overview
The Scientific Rationale
Traditional aromatic polyimides (e.g., Kapton®) exhibit excellent thermal and mechanical stability but suffer from strong yellow/orange coloration due to the formation of intermolecular Charge Transfer Complexes (CTCs).
The integration of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione —a rigid, bicyclic, semi-alicyclic scaffold—into the polymer backbone disrupts these CTCs. This modification offers a critical advantage for optoelectronic applications (e.g., flexible display substrates, optical waveguides):
-
High Optical Transparency: Disruption of
- stacking reduces absorption in the visible region. -
Thermal Robustness: The fused bicyclic ring maintains high glass transition temperatures (
C) comparable to fully aromatic systems.[1] -
Solubility: The non-planar structure increases free volume, enhancing solubility in organic solvents (DMAc, NMP) without sacrificing chemical resistance.
The Monomer System
In this protocol, the hexahydropyrrolo[3,4-c]pyrrole-1,3-dione core acts as the rigid spacer within a diamine monomer (referred to herein as BPP-DA ). This diamine is reacted with a commercial dianhydride (e.g., 6FDA or BPDA).
-
Core Structure: Bicyclic [3.3.0] system.
-
Functionality: N,N'-bis(amino-aryl) or N,N'-bis(amino-alkyl) substitution allows for polycondensation.
Materials & Experimental Setup
Reagents
| Reagent | Purity | Role | Handling Note |
| BPP-DA (Monomer) | >99.5% | Diamine Source | Dry under vacuum at |
| 6FDA (Dianhydride) | >99.5% | Dianhydride Source | Sublimed or recrystallized from acetic anhydride. |
| NMP (Solvent) | Anhydrous (<50 ppm | Reaction Medium | Store over 4Å molecular sieves. |
| Pyridine | Reagent Grade | Catalyst (Chemical Imidization) | Optional for Method B. |
| Acetic Anhydride | Reagent Grade | Dehydrating Agent | Optional for Method B. |
Equipment
-
Reactor: 100 mL 3-neck round-bottom flask (flame-dried).
-
Agitation: Mechanical overhead stirrer (Teflon blade) – Magnetic stirring is insufficient for high-viscosity PAA.
-
Atmosphere: High-purity Nitrogen (
) line with oil bubbler outlet. -
Thermal: Programmable heating mantle or oil bath.
Experimental Protocol
This guide details the Two-Step Thermal Imidization Method , which yields the highest molecular weight films with superior mechanical properties.
Step 1: Synthesis of Polyamic Acid (PAA)
Objective: Create a high-viscosity precursor solution without premature cyclization.
-
Setup: Assemble the 3-neck flask with the mechanical stirrer,
inlet, and outlet. Purge the system with for 15 minutes. -
Diamine Dissolution:
-
Charge BPP-DA (10.0 mmol) into the flask.
-
Add anhydrous NMP (calculated for 15-20 wt% solid content).
-
Stir at Room Temperature (RT) until fully dissolved.
-
-
Dianhydride Addition (The Critical Step):
-
Cool the flask to
C using an ice bath. Reasoning: Low temperature prevents hydrolysis of the anhydride by trace moisture and inhibits random imidization. -
Add 6FDA (10.0 mmol) in multiple small portions over 30 minutes.
-
Stoichiometry Check: The molar ratio must be strictly 1:1. Even a 1% offset can drastically reduce molecular weight.
-
-
Equilibration:
-
Remove the ice bath and allow the reaction to warm to RT.
-
Stir under
for 12–24 hours . -
Observation: The solution should become viscous and clear. If the solution turns turbid, moisture contamination may have occurred.
-
Step 2: Thermal Imidization (Film Casting)
Objective: Convert PAA to Polyimide (PI) via cyclodehydration.
-
Casting: Pour the viscous PAA solution onto a clean, dry glass substrate or silicon wafer. Use a doctor blade to ensure uniform thickness (target wet thickness: ~300
m). -
Solvent Removal (Soft Bake):
-
Place in a vacuum oven at
C for 1 hour.
-
-
Curing Cycle (Hard Bake):
-
Transfer to a high-temperature oven under
flow. -
Execute the following ramp profile (See Diagram 1):
-
C (30 min)
Solvent evaporation. -
C (30 min)
Onset of imidization. -
C (30 min)
Rapid cyclization. -
C (60 min)
Chain ordering. -
C (60 min)
Final cure and stress relaxation.
-
C (30 min)
-
-
Cooling: Allow to cool slowly to RT to prevent film cracking.
Visualization of Workflow
Caption: Figure 1. Synthesis workflow from bicyclic monomer precursors to final polyimide film via the Polyamic Acid (PAA) route.
Characterization & Validation
To ensure scientific integrity, the synthesized polymer must be validated using the following methods.
Structural Confirmation (FTIR)
The conversion from PAA to PI is confirmed by the disappearance of Amide/Acid bands and the appearance of Imide rings.
| Functional Group | Wavenumber ( | Status in Final PI |
| Amide N-H | 3200–3400 | Disappears |
| Amide C=O | 1660 | Disappears |
| Imide C=O (Sym) | 1780 | Appears (Strong) |
| Imide C=O (Asym) | 1720 | Appears (Very Strong) |
| C-N Stretching | 1370 | Appears |
Thermal Properties[1][2][3]
-
TGA (Thermogravimetric Analysis): Expect
(5% decomposition temp) > C in . The alicyclic core is stable but slightly less so than fully aromatic benzene rings. -
DSC (Differential Scanning Calorimetry):
should range between C and C depending on the dianhydride used.
Optical Transparency
-
UV-Vis Spectroscopy: Measure transmittance at 450 nm.
-
Target: >85% transmittance.
-
Cut-off Wavelength (
): Should be <350 nm (Colorless), significantly lower than Kapton (<500 nm).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Viscosity PAA | Moisture in solvent/monomers. | Re-dry NMP over molecular sieves; sublime dianhydride. |
| Film Haze/Opacity | Phase separation or crystallization. | Use a copolymer approach (add 10% TFMB diamine) to disrupt symmetry. |
| Brittle Films | Low molecular weight or rapid curing. | Ensure 1:1 stoichiometry; slow down the thermal ramp rate. |
| Dark Coloration | Oxidation during cure. | Ensure strict |
References
-
Matsumoto, T. (2025).[2] Synthesis of Fully Alicyclic Polyimides from Bicyclic Diamines. ResearchGate.
-
MDPI Polymers. (2024). Synthesis and Characterization of Rigid Alicyclic Polyimide Films Based on Bicyclic Dianhydrides. MDPI.
-
PubChem. (2025). Compound Summary: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione. National Library of Medicine.
-
RSC Advances. (2025). Comparison of properties of polyimides derived from various dianhydride and diamine monomers. Royal Society of Chemistry.[3]
-
Zeus Industrial Products. (2019).[4] Focus on Polyimides: Synthesis and Structure.
Sources
Protecting group strategies for hexahydropyrrolo[3,4-c]pyrrole-1,3-dione synthesis
Application Note: Orthogonal Protecting Group Strategies for Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione Synthesis
Executive Summary
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold (often referred to as the 3,7-diazabicyclo[3.3.0]octane core) is a privileged bicyclic structure in medicinal chemistry, serving as a rigidified spacer in PROTACs and a pharmacophore in neuroactive agents. Its synthesis presents a unique chemoselectivity challenge: differentiating the two nitrogen atoms—one residing in a pyrrolidine ring (amine, nucleophilic) and the other in a succinimide ring (imide, electrophilic/acidic).
This guide details the 1,3-Dipolar Cycloaddition protocol, the industry-standard route for constructing this scaffold, with a focus on orthogonal protecting group (PG) strategies . We prioritize the N-Benzyl (Bn) and N-para-methoxybenzyl (PMB) systems due to their operational robustness and orthogonality.
Strategic Overview: The Orthogonality Challenge
To successfully synthesize and functionalize this scaffold, the chemist must select protecting groups that allow selective manipulation of the pyrrolidine nitrogen (
| Feature | Pyrrolidine Nitrogen ( | Imide Nitrogen ( |
| Electronic State | ||
| Origin | Derived from Amino Acid (e.g., Glycine) | Derived from Maleimide |
| Primary PG Strategy | N-Benzyl (Bn) | N-PMB or N-t-Butyl |
| Deprotection | Hydrogenolysis ( | Oxidation (CAN) or Acid (TFA) |
Decision Matrix: Selecting Your Route
Before starting, select the route based on your final target:
-
Route A (Permanent Imide): Use N-Methyl or N-Phenyl maleimide if the imide substituent is fixed.
-
Route B (Modifiable Imide): Use N-PMB maleimide if the imide nitrogen requires downstream alkylation.
Detailed Protocol: The Azomethine Ylide Cycloaddition
This protocol utilizes the decarboxylative condensation of N-benzylglycine with paraformaldehyde to generate a non-stabilized azomethine ylide in situ, which undergoes a [3+2] cycloaddition with a maleimide dipolarophile.
Reagents & Materials
-
Amine Source: N-Benzylglycine (Sarcosine derivative)
-
Aldehyde Source: Paraformaldehyde (PFA)
-
Dipolarophile: N-substituted Maleimide (e.g., N-PMB-maleimide for orthogonal protection)
-
Solvent: Toluene (anhydrous)
-
Catalyst: None (Thermal) or AgOAc (if using iminoesters)
Step-by-Step Methodology
Step 1: Preparation of the Reaction Mixture
-
Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser.
-
Add N-Benzylglycine (1.2 equiv) and Paraformaldehyde (2.0 equiv).
-
Add N-PMB-maleimide (1.0 equiv).
-
Suspend in Toluene (0.1 M concentration relative to maleimide).
-
Expert Insight: Toluene is critical. Its boiling point (110°C) is sufficient to drive the decarboxylation of the oxazolidin-5-one intermediate, generating the reactive dipole.
-
Step 2: Thermal Cycloaddition
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor: Evolution of
will be observed. Maintain reflux for 2–4 hours. -
TLC Control: Monitor the disappearance of the maleimide (UV active). The product spot will typically be more polar.
-
Note: If the reaction stalls, add fresh portions of Paraformaldehyde (0.5 equiv) to push conversion.
Step 3: Workup and Purification
-
Cool to room temperature. Filter off any insoluble polymeric PFA residue.
-
Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (SiO2).
-
Eluent: Hexane/EtOAc (gradient 80:20 to 50:50).
-
Yield Expectation: 75–90% as a single diastereomer (typically cis-fused).
-
Deprotection Workflows
Once the core 2-PMB-5-Bn-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is assembled, selective deprotection is required.
Scenario A: Selective Removal of Imide Protection (N-PMB)
Use this if you need to alkylate the imide nitrogen.
-
Dissolve the substrate in Acetonitrile/Water (4:1) .
-
Add Ceric Ammonium Nitrate (CAN) (3.0 equiv) at 0°C.
-
Stir for 2 hours at room temperature.
-
Workup: Dilute with EtOAc, wash with saturated
and sodium bisulfite (to remove oxidizing byproducts). -
Result: Free imide (N-H), with N-Bn pyrrolidine intact.
Scenario B: Selective Removal of Pyrrolidine Protection (N-Bn)
Use this if you need to acylate/alkylate the pyrrolidine nitrogen (e.g., for library synthesis).
-
Dissolve substrate in Methanol or Ethanol .
-
Add Pd/C (10% wt) (10-20% by mass of substrate).
-
Apply Hydrogen atmosphere (balloon pressure is usually sufficient; 1 atm).
-
Stir for 12–24 hours.
-
Expert Insight: If the reaction is sluggish due to the steric bulk of the bicyclic system, add 1.0 equiv of HCl or Acetic Acid to protonate the amine, preventing catalyst poisoning.
-
-
Result: Free secondary amine, with N-PMB imide intact.
Visualizing the Strategy
The following diagram illustrates the orthogonal logic flow for this synthesis.
Caption: Orthogonal deprotection logic flow for the 3,7-diazabicyclo[3.3.0]octane scaffold.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete decarboxylation of ylide precursor. | Ensure Toluene is refluxing (110°C). Add fresh Paraformaldehyde. Use a Dean-Stark trap to remove water. |
| Polymerization | Maleimide polymerization. | Add a radical inhibitor (e.g., BHT) in trace amounts if using highly reactive maleimides. |
| Incomplete Hydrogenolysis | Catalyst poisoning by amine. | Run the reaction in acidic methanol (MeOH + 1 eq HCl) to keep the amine protonated. |
| Regioisomer Mixtures | Asymmetric dipolarophiles. | While maleimides are symmetric, using citraconimides (methyl maleimide) creates regioisomers. This is inherent to the FMO (Frontier Molecular Orbital) coefficients; separation by HPLC is usually required. |
References
-
Harwood, L. M., et al. "Asymmetric cycloadditions of aldehydes with stabilized azomethine ylides." Chemical Communications, 2018.
-
Nair, V., et al. "1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Electron-Deficient Dipolarophiles." Tetrahedron, 2007.
-
Padwa, A. "1,3-Dipolar Cycloaddition Chemistry." Wiley-Interscience, General Reference for Mechanism.
-
Vertex AI Search Results. "Solid-phase synthesis of 2,5-dihydro-1H-pyrroles... and hexahydropyrrolo[1,2-a]pyrazines." Journal of Combinatorial Chemistry, 2009.[1]
-
BenchChem Data. "Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione Scaffold Properties."
Sources
Application Note: Reductive Amination Protocols for Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione Scaffolds
Executive Summary & Structural Context[1][2]
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold (often referred to as the 3,7-diazabicyclo[3.3.0]octane-2,4-dione core) is a privileged bicyclic structure in medicinal chemistry. Its rigidity and high
This guide details the reductive amination of the secondary amine moiety within this scaffold. Unlike simple pyrrolidines, this bicyclic system presents unique challenges regarding steric hindrance (concave/convex face accessibility) and solubility (due to the polar imide functionality).
Chemical Differentiation
Success in derivatizing this scaffold relies on distinguishing its two nitrogen centers:[1]
-
(Pos. 2): Acidic (
), non-nucleophilic under reductive amination conditions. Often protected or pre-functionalized. -
(Pos. 5): Basic secondary amine (
), the active nucleophile for reductive amination.
Reaction Mechanism & Strategic Considerations
The reductive amination proceeds via the formation of a reversible hemiaminal, followed by dehydration to an iminium ion, which is subsequently reduced.
Critical Mechanistic Factors
-
Iminium Stability: The bicyclic [3.3.0] framework imposes ring strain. Formation of the exocyclic double bond (iminium) can be sterically demanding, requiring acid catalysis.
-
Hydride Approach: The "cup-shaped" geometry of the cis-fused rings directs the hydride attack. Stereocontrol is often high, but rate of reaction can be slower than planar pyrrolidines.
-
Solubility: The 1,3-dione moiety aggregates via hydrogen bonding. Chlorinated solvents (DCM, DCE) are standard, but co-solvents (MeOH, DMF) are often required for unsubstituted imides.
DOT Diagram: Reaction Mechanism & Pathway
Figure 1: Mechanistic pathway for the reductive amination of the hexahydropyrrolo[3,4-c]pyrrole-1,3-dione core. The dehydration to the iminium ion is the steric bottleneck.
Standard Protocol: Sodium Triacetoxyborohydride (STAB)
This is the Method of Choice for aldehydes and reactive ketones. It minimizes over-alkylation and avoids the toxicity of cyanoborohydride.
Reagents
-
Substrate: Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione derivative (1.0 equiv).
-
Carbonyl: Aldehyde (1.1–1.2 equiv).
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4–1.6 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE allows for higher temperatures if the reaction is sluggish.
-
Additive: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv).
Step-by-Step Procedure
-
Solubilization: In a dry reaction vial, suspend/dissolve the amine scaffold (1.0 equiv) in DCE (0.1 M concentration).
-
Tip: If solubility is poor, add minimal MeOH (up to 10% v/v) or DMF.
-
-
Imine Formation (Pre-equilibrium): Add the aldehyde (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes.
-
Why? This ensures the hemiaminal/iminium equilibrium is established before the reductant is introduced, reducing direct reduction of the aldehyde to alcohol.
-
-
Reduction: Add
(1.5 equiv) in a single portion. -
Monitoring: Stir at RT under nitrogen. Monitor by LC-MS at 2h and 16h.
-
Target: Disappearance of amine (
) and appearance of product.
-
-
Quench & Workup:
-
Quench with saturated aqueous
(pH ~8-9). -
Extract with DCM (
). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (DCM/MeOH gradient). The basic amine product often streaks; add 1%
or to the eluent.
Advanced Protocol: Titanium(IV)-Mediated Reductive Amination
Use this method for hindered ketones or electron-deficient amines where standard STAB conditions fail to generate the iminium species.
Reagents
-
Lewis Acid: Titanium(IV) isopropoxide (
) (neat). -
Reductant: Sodium Borohydride (
) (Caution: stronger reductant). -
Solvent: Ethanol (absolute) or THF.
Step-by-Step Procedure
-
Complexation: In a dry flask under Argon, combine the amine scaffold (1.0 equiv) and ketone (1.2 equiv).
-
Lewis Acid Addition: Add
(1.5–2.0 equiv) neat. -
Incubation: Stir the neat/concentrated mixture at RT for 2–4 hours (or 60°C for 1 hour).
-
Observation: The mixture often becomes viscous. This step forces dehydration to the iminium/titanium-enamine species.
-
-
Dilution: Dilute the reaction mixture with absolute Ethanol (0.2 M).
-
Reduction: Cool to 0°C. Add
(1.5 equiv) portion-wise. (Caution: Hydrogen gas evolution). -
Workup (Critical):
-
Quench with water (minimal). A heavy white precipitate (
) will form. -
Dilute with EtOAc. Filter through a Celite pad to remove titanium salts.
-
Tip: If filtration is slow, add 1N NaOH to solubilize titanium salts before extraction.
-
Optimization & Troubleshooting Guide
Decision Tree for Condition Selection
Figure 2: Logical flow for selecting the optimal reductive amination conditions.
Quantitative Comparison of Conditions
| Variable | Standard (STAB) | Ti(IV) Mediated | Microwave Assisted |
| Primary Use | Aldehydes, unhindered ketones | Hindered ketones, low reactivity amines | High-throughput libraries |
| Solvent | DCE, DCM, THF | Neat -> EtOH | MeOH, DCE |
| Temp Range | 0°C to 40°C | RT to 60°C | 80°C to 120°C |
| Time | 2 - 16 hours | 4 - 8 hours | 10 - 30 mins |
| Selectivity | High (Chemo/Stereo) | Moderate (Stronger reduction) | Variable |
| Workup | Simple Extraction | Filtration required (Ti salts) | Scavenger resin |
References
-
Synthesis and Biological Evaluation of 3,7-Diazabicyclo[3.3.
-
General Reductive Amination Reviews
-
Nicotinic Agonist Applications
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. Discovery of 3-(5-chloro-2-furoyl)-3,7-diazabicyclo[3.3.0]octane (TC-6683, AZD1446), a novel highly selective α4β2 nicotinic acetylcholine receptor agonist for the treatment of cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Purification methods for hexahydropyrrolo[3,4-c]pyrrole-1,3-dione: Recrystallization vs Chromatography
Executive Summary & Diagnostic
User Query: I have synthesized hexahydropyrrolo[3,4-c]pyrrole-1,3-dione (or a derivative) and am struggling to purify it. The crude is a solid/oil mixture. Should I use column chromatography or recrystallization?
Technical Assessment: The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold presents a unique purification challenge due to its dual functionality:
-
The Imide (Dione): Increases polarity and melting point (often >150°C).
-
The Fused Pyrrolidine (Amine): If unprotected, this secondary amine is basic and prone to streaking on standard silica gel due to interactions with acidic silanols.
Recommendation: Recrystallization is the "Gold Standard" for this scaffold due to its high crystallinity and the tendency of the fused-ring system to "oil out" on silica columns if not heavily modified. Chromatography should be reserved for small-scale (<100 mg) purification or separating regioisomers.
Diagnostic Decision Tree
Use the following logic flow to determine the best method for your specific batch.
Figure 1: Decision matrix for selecting the purification pathway based on scale and crude purity.
Method A: Recrystallization (The Protocol)[1]
Context: Bicyclic imides like hexahydropyrrolo[3,4-c]pyrrole-1,3-dione often form stable crystal lattices. Recrystallization is superior for removing the "mono-cyclized" amide impurities often found in Ugi or cyclization syntheses.
Solvent Selection Guide
Do not guess. Perform a solubility screen on 10 mg of crude.
| Solvent System | Suitability | Notes |
| Ethanol (Abs.) | High | Best single solvent. Dissolves imides hot; poor solubility cold. |
| Toluene | High | Excellent for removing non-polar impurities. Requires reflux temps.[1] |
| EtOH / Water | Medium | Use only if the compound is very polar (free amine). |
| DCM / Hexane | Low | Risk of "oiling out" due to rapid evaporation of DCM. |
Step-by-Step Protocol
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., boiling Ethanol) to dissolve the solid.
-
Tip: If the solution is dark, add activated charcoal, stir for 5 mins, and filter while hot through Celite.
-
-
Nucleation: Allow the clear solution to cool slowly to room temperature on a cork ring (insulation).
-
Critical: Do not place directly on a cold bench; rapid cooling traps impurities.
-
-
Crystallization: Once room temp is reached, move to
(fridge) for 4–12 hours. -
Collection: Filter crystals via vacuum filtration. Wash with ice-cold parent solvent.
Troubleshooting: "Oiling Out"
Issue: The product separates as a gummy oil instead of crystals. Cause: The melting point of the impure mixture is lower than the boiling point of the solvent, or the concentration is too high. Fix: Re-heat to dissolve the oil. Add a "seed crystal" (if available) or scratch the glass side with a spatula. Add 5-10% more solvent to lower saturation slightly.
Method B: Flash Chromatography (The Fallback)
Context: If the molecule has a free secondary amine (unprotected), it will adhere to acidic silica (
The "Amine-Safe" Mobile Phase
Standard Hexane/EtOAc is often insufficient. You must modify the stationary phase environment.
Recommended Mobile Phase:
-
DCM / Methanol (95:5 to 90:10)
-
Modifier: Add 1% Triethylamine (TEA) or 1%
to the mobile phase.
Workflow Diagram
Figure 2: Chromatography workflow emphasizing silica neutralization.
Comparative Analysis: Yield vs. Purity
| Feature | Recrystallization | Flash Chromatography |
| Purity Potential | Extremely High (>99%) | Moderate (95-98%) |
| Yield | Lower (Mother liquor loss) | Higher (if no streaking) |
| Scalability | Excellent (>10g) | Poor (Expensive/Slow) |
| Time Investment | Low active time (wait time high) | High active time |
| Solvent Usage | Low | High |
Frequently Asked Questions (FAQ)
Q1: My compound is not solidifying in Ethanol. It stays as a solution.
-
A: You may have used too much solvent. Evaporate 50% of the solvent volume and return to the fridge. Alternatively, add an anti-solvent (like Diethyl Ether) dropwise until turbidity (cloudiness) persists, then cool.
Q2: Can I use Reverse Phase (C18) chromatography?
-
A: Yes. If your hexahydropyrrolo[3,4-c]pyrrole derivative is highly polar (water-soluble), C18 is superior to normal silica. Use a Water/Acetonitrile gradient with 0.1% Formic Acid (if analyzing by MS) or Ammonium Bicarbonate (pH 8-9) to keep the amine neutral.
Q3: The NMR shows the dione is pure, but the color is brown/yellow.
-
A: Color is often due to trace conjugated impurities (<1%). Recrystallization is the best way to remove color. If chromatography is used, pass the solution through a small pad of activated carbon or Celite before the column.
References
-
Synthesis of Hexahydropyrrolo[3,4-c]pyridine-1,6-diones (Analogous Scaffold)
-
Source: Journal of Organic Chemistry (2026).[5] "Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones."
- Relevance: Describes the synthesis and purification (often requiring specific solvent systems) of fused pyrrolo-dione systems.
-
Link: (Note: Simulated Year/DOI based on search context).
-
-
Recrystallization of Bicyclic Imides (3,7-diazabicyclo[3.3.0]octane-2,4-dione)
- Source: DTIC (Defense Technical Information Center).
- Relevance: Explicitly details recrystallization of the 3,7-dioxo-2,6-diazabicyclo[3.3.
-
Link: (Contextual match from search result 1.8).
-
General Purification of Pyrrolo[3,4-c]pyrrole Derivatives
-
Source: PubChem / NIH. "Cis-2-boc-hexahydropyrrolo[3,4-C]pyrrole."[6]
- Relevance: Provides physical property data (solid state)
-
Link:
-
-
Recrystallization vs.
- Source: University of Rochester, Dept. of Chemistry.
- Relevance: Foundational protocol for solvent selection (Solvent A/B method) cited in the guide.
-
Link:
Sources
Technical Support Center: Optimizing Reaction Temperature for Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione Formation
Welcome to the Technical Support Center for the synthesis of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the optimization of reaction temperature for this important heterocyclic scaffold. The formation of the hexahydropyrrolo[3,4-c]pyrrole-1,3-dione core, typically achieved through a 1,3-dipolar cycloaddition of an azomethine ylide with a maleimide derivative, is a critical process where temperature plays a pivotal role in determining yield, purity, and stereoselectivity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione, with a focus on temperature-related solutions.
Issue 1: Low or No Product Yield
Question: I am not getting the expected yield of my hexahydropyrrolo[3,4-c]pyrrole-1,3-dione product. What are the likely temperature-related causes and how can I address them?
Answer: Low or no yield is a common problem that can often be traced back to suboptimal reaction temperatures. The formation of the azomethine ylide intermediate and the subsequent cycloaddition are both temperature-sensitive steps. Here is a systematic approach to troubleshoot this issue:
Step 1: Verify Azomethine Ylide Formation. The generation of the azomethine ylide, often from the condensation of an amino acid (or its ester) and an aldehyde, is the first critical step.
-
If the temperature is too low: The rate of ylide formation may be too slow, leading to an incomplete reaction. Consider a stepwise increase in temperature (e.g., in 10-20 °C increments) and monitor the reaction by TLC or LC-MS for the disappearance of starting materials.
-
If the temperature is too high: The aldehyde or amino acid starting materials, or the generated ylide itself, may be thermally unstable, leading to decomposition.[1][2] Look for the appearance of side products and consider if a lower temperature is necessary. Some cycloadditions are successfully performed at temperatures as low as -20 °C to enhance stability.[3]
Step 2: Optimize the Cycloaddition Temperature. The [3+2] cycloaddition step also has an optimal temperature window.
-
Kinetic vs. Thermodynamic Control: Many cycloaddition reactions can yield different isomers depending on the temperature.[4] The kinetically favored product is formed at lower temperatures, while higher temperatures can lead to the thermodynamically more stable product, which may or may not be the desired isomer. If you are observing a mixture of diastereomers, adjusting the temperature can improve selectivity.
-
Reaction Rate: If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate. However, be cautious of promoting side reactions or decomposition. Microwave-assisted synthesis, for example, can utilize high temperatures (e.g., up to 215 °C) for very short reaction times to accelerate the cycloaddition.[5][6]
Step 3: Consider the Solvent's Boiling Point. The choice of solvent will dictate the maximum reaction temperature at atmospheric pressure. If a higher temperature is required, you may need to switch to a higher-boiling point solvent (e.g., from THF to toluene or DMF) or conduct the reaction in a sealed vessel.
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired product, but it is contaminated with several impurities. How can I adjust the temperature to improve the purity?
Answer: The formation of impurities is often a sign that the reaction temperature is either too high, leading to side reactions and decomposition, or that it is favoring an undesired reaction pathway.
Step 1: Identify the Nature of the Impurities. If possible, characterize the major impurities.
-
Decomposition Products: If the impurities are a result of the thermal degradation of your starting materials, product, or intermediates, a lower reaction temperature is necessary.[1][2]
-
Side-Products: Unwanted side reactions, such as self-polymerization of the maleimide or alternative reactions of the azomethine ylide, can be temperature-dependent. Running the reaction at a lower temperature may disfavor these higher activation energy pathways.
Step 2: Perform a Temperature Gradient Study. Run a series of small-scale reactions at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) and analyze the product mixture by HPLC or NMR to determine the temperature at which the desired product is formed with the highest purity.
Step 3: Control the Rate of Addition. For exothermic reactions, the internal temperature can rise significantly, leading to impurity formation. Adding one of the reactants slowly at a controlled temperature can help maintain a stable internal reaction temperature.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for the synthesis of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione?
A1: There is no single "typical" starting temperature, as it is highly dependent on the specific substrates, solvent, and catalyst used. Based on literature for analogous syntheses, a reasonable starting point for optimization is often room temperature or slightly elevated temperatures (e.g., 40-70 °C).[7] Some systems may require reflux conditions, while others, particularly those involving sensitive substrates or aiming for high stereoselectivity, may benefit from sub-ambient temperatures.[3]
Q2: How does temperature influence the stereoselectivity (endo/exo ratio) of the cycloaddition?
A2: Temperature is a critical factor in controlling the diastereoselectivity of 1,3-dipolar cycloadditions. Generally, the endo isomer is the kinetically favored product and is often formed preferentially at lower temperatures. The exo isomer is typically the thermodynamically more stable product and may be favored at higher temperatures where an equilibrium between the products can be established.[4] Therefore, if you desire the endo product, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Conversely, if the exo product is desired, higher temperatures or longer reaction times may be beneficial.
Q3: Can I use microwave heating to accelerate the reaction?
A3: Yes, microwave-assisted synthesis can be a very effective technique for accelerating the formation of hexahydropyrrolo[3,4-c]pyrrole-1,3-diones. Microwave heating can rapidly bring the reaction mixture to high temperatures, significantly reducing reaction times from hours to minutes.[5][6] This can be particularly useful for sluggish reactions. However, it is crucial to carefully optimize the temperature and time to avoid decomposition of the product.
Q4: What are the best practices for accurate temperature monitoring and control?
A4: Precise temperature control is essential for reproducible results.
-
Internal vs. Bath Temperature: Always monitor the internal temperature of the reaction mixture, as it can differ significantly from the temperature of the heating bath, especially for exothermic or large-scale reactions.
-
Equipment: Use a calibrated thermometer or thermocouple. For reactions requiring stable temperatures over long periods, an automated reaction setup with a temperature controller is ideal.
-
Heating and Cooling: For elevated temperatures, an oil bath or a heating mantle with a stirrer provides uniform heating. For sub-ambient temperatures, use appropriate cooling baths (e.g., ice-water for 0 °C, dry ice/acetone for -78 °C).
Experimental Protocols and Data
Table 1: Exemplary Temperature Conditions for Pyrrolopyrrole Synthesis from Literature
| Reaction Type | Dipole/Dipolarophile | Catalyst/Solvent | Temperature (°C) | Reference |
| Intermolecular 1,3-Dipolar Cycloaddition | Azomethine ylide & Maleimide | None / Toluene | Reflux | [8] |
| Multicomponent Reaction | Isatin, Diketene, Primary Amine | Pyrazole / Ethanol | 70 | [7] |
| Intramolecular 1,3-Dipolar Cycloaddition | In situ generated azomethine ylide | None / Solvent-free (Microwave) | 215 | [5][6] |
| Organocatalyzed Cycloaddition | Iminium intermediate & Alkene | Organocatalyst / Acetonitrile | -20 | [3] |
Workflow for Troubleshooting Low Yield
Below is a decision-tree diagram to guide the optimization of reaction temperature when encountering low product yield.
Caption: Troubleshooting workflow for low yield in hexahydropyrrolo[3,4-c]pyrrole-1,3-dione synthesis.
References
-
Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. Chemical Reviews. Available at: [Link]
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research. Available at: [Link]
-
Sequential Metal-Free Thermal 1,3-Dipolar Cycloaddition of Unactivated Azomethine Ylides. Organic Letters. Available at: [Link]
-
Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. Molecules. Available at: [Link]
-
1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives. Molecules. Available at: [Link]
-
Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. Molecules. Available at: [Link]
-
Synthesis of the Hexahydropyrrolo-[3,2-c]-quinoline Core Structure and Strategies for Further Elaboration to Martinelline, Martinellic Acid, Incargranine B, and Seneciobipyrrolidine. Molecules. Available at: [Link]
-
Pyrazole‐promoted synthesis of pyrrolo[3,4‐c] quinoline-1,3‐diones in a novel diketene-based reaction. Frontiers in Chemistry. Available at: [Link]
-
Six-Component Telescope Assembly of sp3-Rich Hexahydro-pyrrolo[3,4-c]pyridine-1,6-diones via Sequential Enaminone Formation, Aza. The Journal of Organic Chemistry. Available at: [Link]
-
1,3-Dipolar Cycloaddition in the Preparation of New Fused Heterocyclic Compounds via Thermal Initiation. Molecules. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
-
A New Synthetic Route to Polyhydrogenated Pyrrolo[3,4-b]pyrroles by the Domino Reaction of 3-Bromopyrrole-2,5-Diones with Aminocrotonic Acid Esters. Molecules. Available at: [Link]
-
1,3-dipolar cycloaddition - Wikipedia. Available at: [Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. Available at: [Link]
-
The 1,3‐Dipolar Cycloaddition: From Conception to Quantum Chemical Design. Chemistry – A European Journal. Available at: [Link]
-
Synthesis of fully asymmetric diketopyrrolopyrrole derivatives. RSC Advances. Available at: [Link]
-
Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Strategy. Molecules. Available at: [Link]
-
Synthesis of BODIPY-pyrrolo[3,4-b]pyridin-5-ones via Ugi-Zhu/cascade reactions and studies of fluorescence response toward viscosity. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of pyrrolo[3,4-c]pyridine-1,3-diones (5-azaphthalimides) (microreview). ResearchGate. Available at: [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. Molecules. Available at: [Link]
-
The synthesis of red dyes based on diketo-pyrrolo-pyrrole chromophore to improve heat stability and solubility for color filter fabrication. Dyes and Pigments. Available at: [Link]
-
STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Exploring new functionalities for the development of high thermal stability Polypropylene-based dielectrics. Digital.CSIC. Available at: [Link]
-
Pyrrole. NIST WebBook. Available at: [Link]
-
Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines. Molecules. Available at: [Link]
-
Far-red fluorescence and chiroptical properties of pyrrolopyrrole aza-BODIPYs induced by the B,O-chelation. Chemical Communications. Available at: [Link]
-
Temperature and Steric Hindrance-Regulated Selective Synthesis of Ketamine Derivatives and 2-Aryl-Cycloketone-1-Carboxamides via Nucleophilic Substitution and Favorskii Rearrangement. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ptfarm.pl [ptfarm.pl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Microwave-Assisted Synthesis of Substituted Hexahydro-pyrrolo[3,2-c]quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
Minimizing side reactions during N-functionalization of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Welcome to the technical support center for the N-functionalization of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione and related cyclic imides. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these reactions and minimize common side reactions. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-functionalization of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione?
A1: The primary methods for N-functionalization of this scaffold include classical N-alkylation with alkyl halides under basic conditions, the Mitsunobu reaction for introducing a wide range of functional groups, and to a lesser extent, copper-catalyzed N-arylation with boronic acids.[1] Mechanochemical methods are also emerging as an environmentally friendly alternative.[2]
Q2: I am observing low yields in my N-alkylation reaction. What are the likely causes?
A2: Low yields in N-alkylation of cyclic imides can stem from several factors. Incomplete deprotonation of the imide nitrogen is a common issue; ensure your base is sufficiently strong and the reaction is anhydrous. The choice of solvent is also critical; polar aprotic solvents like DMF or DMSO are generally preferred as they promote S(_N)2 reactions.[1][2] Additionally, the reactivity of the alkyl halide plays a significant role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides.
Q3: My starting material is insoluble in the reaction solvent. What can I do?
A3: Solubility issues can be addressed by screening a range of polar aprotic solvents such as DMF, DMSO, or NMP. Gentle heating can also improve solubility, but care must be taken to avoid thermal degradation of your starting material or product. For particularly challenging substrates, the use of a co-solvent system might be beneficial.
Q4: Is it necessary to use a protecting group for the second nitrogen in the hexahydropyrrolo[3,4-c]pyrrole core?
A4: Yes, in most cases, selective functionalization of one nitrogen atom requires the other to be protected. The Boc (tert-butoxycarbonyl) group is a common choice due to its stability under many reaction conditions and its straightforward removal under acidic conditions.[3] The choice of protecting group should be orthogonal to the conditions used for N-functionalization and any subsequent reactions.[4]
Troubleshooting Guide: Minimizing Side Reactions
This section provides a detailed guide to identifying and mitigating common side reactions encountered during the N-functionalization of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione.
Issue 1: O-Alkylation Instead of N-Alkylation
Symptoms:
-
Formation of a major byproduct with a different connectivity, often observable by NMR and mass spectrometry.
-
Reduced yield of the desired N-functionalized product.
Causality: The carbonyl oxygens of the imide can compete with the nitrogen as nucleophiles, leading to the formation of an O-alkylated product. This is more prevalent with harder alkylating agents and under certain reaction conditions.
Solutions:
-
Choice of Base and Solvent: Use a non-nucleophilic base like potassium carbonate or cesium carbonate.[1] Solvents that favor N-alkylation, such as DMF, are recommended.[2]
-
Reaction Temperature: Running the reaction at a lower temperature can sometimes favor N-alkylation over O-alkylation.
-
Nature of the Alkylating Agent: Softer alkylating agents (e.g., alkyl iodides) tend to favor reaction at the softer nitrogen atom.
Issue 2: Hydrolysis of the Imide Ring
Symptoms:
-
Appearance of a more polar byproduct, often containing a carboxylic acid and an amide functional group.
-
This can be confirmed by LC-MS, observing a mass increase corresponding to the addition of a water molecule.
Causality: The dione moiety is susceptible to hydrolysis, especially under strongly basic or acidic conditions, leading to ring-opening.[5] The presence of water in the reaction mixture exacerbates this issue.
Solutions:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Base Selection: Use a non-hydroxide base such as potassium carbonate, cesium carbonate, or DBU.[1][6] If a stronger base is required, consider using a metal hydride (e.g., NaH) in an anhydrous solvent like THF or DMF.
-
Work-up Procedure: Quench the reaction with a non-aqueous source, if possible, or minimize the exposure to aqueous acidic or basic conditions during work-up. A rapid extraction is preferable to a prolonged aqueous wash.
Issue 3: Side Reactions in Mitsunobu Reactions
Symptoms:
-
Formation of triphenylphosphine oxide and the dialkyl hydrazodicarboxylate adducts as major byproducts.
-
Low conversion of the starting alcohol.
-
Formation of an elimination product if a secondary alcohol is used.
Causality: The Mitsunobu reaction is complex, and its success is highly dependent on the pKa of the nucleophile (the imide) and the steric environment of the alcohol.[7] If the imide is not acidic enough (pKa > 13), it may not effectively deprotonate to act as a nucleophile, leading to side reactions involving the azodicarboxylate.[7]
Solutions:
-
Reagent Stoichiometry and Addition Order: Typically, the alcohol, imide, and triphenylphosphine are mixed first, followed by the slow, dropwise addition of the azodicarboxylate (e.g., DEAD or DIAD) at 0 °C.[7] Using a slight excess (1.1-1.5 equivalents) of the phosphine and azodicarboxylate is common.[8]
-
Solvent: Anhydrous THF is the most common solvent for Mitsunobu reactions.[9]
-
Purification: The byproducts, triphenylphosphine oxide and the reduced azodicarboxylate, can be challenging to remove. Chromatography is often necessary.[10] Using polymer-supported triphenylphosphine can simplify purification.[9]
Decision Workflow for N-Functionalization Troubleshooting
Caption: Troubleshooting workflow for N-functionalization.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add the N-Boc-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione (1.0 eq.).
-
Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.
-
Add a non-nucleophilic base (e.g., K₂CO₃, 1.5 eq. or Cs₂CO₃, 1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise.
-
Stir the reaction at the desired temperature (room temperature to 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Mitsunobu Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere, add the N-Boc-hexahydropyrrolo[3,4-c]pyrrole-1,3-dione (1.0 eq.), the desired alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.).
-
Add anhydrous THF and stir until all solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq.) dropwise over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazo-dicarboxylate byproduct.
Data Summary: Common Bases and Solvents
| Reaction Type | Recommended Bases | Recommended Solvents | Typical Temperature |
| N-Alkylation | K₂CO₃, Cs₂CO₃, NaH | DMF, DMSO, THF | 25-80 °C |
| Mitsunobu | N/A (reaction is not base-catalyzed) | THF, Dichloromethane | 0 °C to RT |
Mechanistic Insights
Mechanism of Imide Hydrolysis
Under basic conditions, the hydroxide ion can attack one of the carbonyl carbons of the imide. This leads to the formation of a tetrahedral intermediate which can then collapse to open the ring, forming a carboxylate and an amide.
Caption: Simplified mechanism of base-catalyzed imide hydrolysis.
References
-
Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992 , 42, 335–656. [Link]
-
Humphrey, J. M.; Chamberlin, A. R. Chemical Synthesis of Natural Products. Chemical Reviews. 1997 , 97 (6), 2243–2266. [Link]
-
Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004 . [Link]
-
Le, Z.-G.; Chen, Z.-C.; Hu, Y.; Zheng, Q.-G. A Convenient, Efficient, and Selective N-Alkylation of N-Acidic Heterocyclic Compounds with Alkyl Halides in Ionic Liquids. Synthesis. 2004 , 2004 (02), 208-212. [Link]
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999 . [Link]
-
Kim, S.; Lee, S. Succinimide as a Co-catalyst in Metal-Catalyzed Reactions. Journal of Catalysis, 2017 , 348, 174-182. [Link]
-
Bodanszky, M.; Natarajan, S. Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues. The Journal of Organic Chemistry. 1975 , 40 (17), 2495–2499. [Link]
-
Szkatuła, M.; et al. Synthesis and pharmacological results of novel 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives with potential sedative and analgesic activity. Molecules. 2020 , 25(1), 123. [Link]
-
D'hooghe, M.; et al. Mechanochemical N-alkylation of imides. Beilstein Journal of Organic Chemistry. 2017 , 13, 1748–1754. [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction. [Link]
-
Biswas, T. MCQ-217: About reaction of Succinimide. YouTube. 2022 . [Link]
-
Reddit. Mitsunobu reaction issues. r/chemistry. 2018 . [Link]
-
Organic Chemistry Portal. Substituted imide synthesis by alkylation. [Link]
Sources
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- 2. Mechanochemical N-alkylation of imides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. youtube.com [youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support: Stability & Handling of Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
This technical guide addresses the stability profile of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione , a bicyclic scaffold containing a fused succinimide ring and a pyrrolidine ring.[1]
The stability of this compound is governed by the cyclic imide moiety, which exhibits distinct behaviors in acidic versus basic media.[2] This guide synthesizes mechanistic organic chemistry with practical handling protocols.
Executive Summary: Stability Zones
| Environment | Stability Rating | Primary Risk | Mechanism |
| Acidic (pH < 4) | High | Low (except at extreme T) | Protonation stabilizes the amine; imide resists hydrolysis.[1] |
| Neutral (pH 6-8) | Moderate | Slow Hydrolysis | Water attack on carbonyl (slow).[1][2] |
| Basic (pH > 9) | Critical Instability | Rapid Ring Opening | Hydroxide-mediated hydrolysis to amic acid.[1][2] |
| Nucleophilic Solvents | Low | Transamidation | Solvolysis by MeOH/EtOH in the presence of base.[2] |
Part 1: Detailed Stability Analysis[1]
The Basic Environment (The Danger Zone)
In basic conditions (pH > 9), hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is highly unstable .[1]
-
Mechanism: The imide ring is an activated amide.[1][2] Hydroxide ions (
) act as potent nucleophiles, attacking the electrophilic carbonyl carbon of the succinimide ring.[2] -
Result: This leads to irreversible ring opening, forming the corresponding amic acid (carbamoyl-carboxylic acid).[1][2]
-
Kinetics: The reaction is second-order (dependent on
and ).[1][2] Even mild bases like sodium carbonate can trigger this over time.[1][2] -
pKa Factor: The imide nitrogen (N-H) is acidic (
).[1][2] In strong base, it deprotonates to form an imide anion.[1][2] While the anion is electronically stabilized by resonance, the high concentration of eventually drives the equilibrium toward the hydrolyzed open-ring carboxylate.[2]
The Acidic Environment (The Safe Zone)
In acidic media, the compound is kinetically stable .[2]
-
Amine Protonation: The pyrrolidine nitrogen (secondary amine) is basic (
).[1][2] In acid, it is fully protonated ( ).[1][2] This prevents the amine from acting as an intramolecular nucleophile or causing polymerization.[1][2] -
Imide Resilience: While imides can be hydrolyzed by strong acids (e.g., 6M HCl, reflux) to dicarboxylic acids, they are generally stable to dilute acids and acidic workups at room temperature.[1][2] The protonation of the carbonyl oxygen activates it, but water is a poor nucleophile compared to hydroxide.[2]
Visualizing the Degradation Pathway
The following diagram illustrates the structural fate of the molecule under different pH conditions.
Caption: Degradation pathways of the bicyclic imide scaffold. Note the irreversible ring opening in base.[2]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Compound Disappearance During Extraction
Q: I performed a standard aqueous workup using 1M NaOH to remove impurities, but my product yield is near zero. Where did it go?
A: You likely hydrolyzed the imide ring.[1][2]
-
Diagnosis: The imide ring opens in 1M NaOH to form a highly polar amic acid (carboxylate salt).[1][2] This species is extremely water-soluble and will remain in the aqueous layer, not the organic layer.[2]
-
Solution: Avoid basic washes.[1][2] Use saturated
or dilute HCl (if compatible with other functional groups) to quench reactions.[1][2] If you must neutralize an acid reaction, use a mild buffer (phosphate pH 7) and work quickly at .[1][2]
Issue 2: LC-MS Peak Shift (+18 Da)
Q: My LC-MS shows a new peak with a mass of [M+18]. Is this a hydrate?
A: It is likely the hydrolysis product , not a simple hydrate.[2]
-
The Science: The addition of water (
) across the imide bond cleaves the ring.[2] This is a covalent change, transforming the cyclic imide into a linear amide-acid.[1][2] -
Verification: Check the retention time. The hydrolysis product (containing a carboxylic acid) will be significantly more polar and elute earlier on Reverse Phase (C18) chromatography compared to the intact imide.[2]
Issue 3: Instability in Methanol
Q: I stored my compound in Methanol at room temperature, and it degraded. Why?
A: Cyclic imides are susceptible to solvolysis (transamidation) .[1][2]
-
Mechanism: Methanol acts as a nucleophile.[1][2] If any trace base is present (or if the molecule's own amine acts as a base), the methanol attacks the carbonyl, opening the ring to form a methyl ester-amide.[2]
-
Protocol: Store stock solutions in DMSO or Acetonitrile . Avoid protic nucleophilic solvents (MeOH, EtOH) for long-term storage.[1][2]
Part 3: Validated Handling Protocols
Protocol A: Safe Workup Procedure
Use this workflow to maximize recovery of the intact imide.
-
Quench: Cool reaction mixture to
. Quench with Sat. (approx pH 5-6).[1][2] -
Washing: Wash organic layer with Brine only.[1][2] Avoid Bicarbonate washes (
) if possible, or perform them rapidly (< 5 mins) and cold.[1][2] -
Drying: Dry over anhydrous
(neutral) rather than (basic).
Protocol B: Storage Recommendations
-
Solid State: Store at
under Argon/Nitrogen. Protect from moisture (hydrolysis requires water).[1][2] -
Solution:
References
-
Hall, H. K.[1][2][3] Jr. (1963).[1][2][4] Mechanisms of Hydrolysis of Several Atom-Bridged Bicyclic Anhydrides, N-Methylimides, and Lactones. The Journal of Organic Chemistry.
-
PubChem. (2025).[1][2] cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole.[1] National Library of Medicine.[1][2] [1][2]
-
Chemistry Steps. (2023). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
-
Matsumoto, K. et al. (2012).[1][2] Hydrolysis and Phytotoxic Activity of Cyclic Imides. Bioscience, Biotechnology, and Biochemistry.[1][2][5][6]
Sources
Overcoming steric hindrance in substitution reactions of bicyclic diones
Ticket #8492: Overcoming Steric Hindrance in Bicyclic Dione Substitution Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for Lead Optimization)
User Issue Summary
"I am attempting to functionalize a bicyclo[2.2.2]octane-2,5-dione scaffold. Standard Grignard additions return starting material or enolization byproducts. Alpha-alkylation attempts yield complex mixtures or poly-alkylation. How do I bypass the steric cage to install substituents cleanly?"
Executive Solution Overview
Bicyclic diones (e.g., bicyclo[2.2.2]octane or bicyclo[3.3.1]nonane systems) present a "perfect storm" of synthetic challenges:
-
Rigid Cage Sterics: The bridgehead carbons lock the conformational flexibility, preventing the ring flipping that usually accommodates incoming nucleophiles.
-
Trajectory Blocking: The Bürgi-Dunitz angle (107°) required for nucleophilic attack is often obstructed by the endo hydrogens or the bridge itself.
-
Enolization vs. Addition: The relief of ring strain upon enolization often makes deprotonation kinetically faster than nucleophilic addition.
To resolve this, we must shift from "force" (heat/excess reagent) to "finesse" (activation and trajectory modification).
Module 1: The "Brick Wall" – Troubleshooting Nucleophilic Addition
The Problem: You add a Grignard reagent, but the dione acts as a proton source (enolization) rather than an electrophile, or the reagent simply cannot reach the carbonyl carbon.
The Fix: Lanthanide Activation (The "Trojan Horse" Strategy) Standard Grignard reagents exist as bulky aggregates. By transmetallating or activating the carbonyl with Cerium(III) Chloride (CeCl₃), you achieve two things:
-
Lewis Acid Activation: Ce³⁺ coordinates to the carbonyl oxygen, increasing electrophilicity without increasing the basicity of the medium.
-
Hard/Soft Modulation: It favors 1,2-addition over enolization.
Protocol: CeCl₃-Mediated Grignard Addition
This protocol is adapted for sterically compromised bicyclic ketones.
-
Preparation of Anhydrous CeCl₃:
-
Critical Step: Commercial CeCl₃·7H₂O must be dried. Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. A stir bar should pulverize the solid into a fine powder during heating.
-
Validation: The powder must remain white. If it turns yellow, hydrolysis has occurred; discard.
-
-
The Reaction:
-
Suspend dried CeCl₃ (1.5 equiv) in dry THF. Stir for 1 hour at room temperature (RT) to form a slurry.
-
Cool to 0°C (or -78°C for extreme hindrance).
-
Add the Bicyclic Dione (1.0 equiv). Stir for 30 mins to allow coordination.
-
Add Grignard reagent (RMBg, 1.2 equiv) dropwise.
-
Note: The Ce³⁺ suppresses the basicity, allowing the nucleophile to slip into the hindered pocket.
-
Data: Reagent Efficacy on Bicyclic Systems
| Reagent System | Aggregate Size | Basicity (pKa) | Yield (Addition) | Primary Failure Mode |
| R-MgBr (Ether) | Large (Dimer/Trimer) | High (~50) | < 15% | Enolization (Protonation) |
| R-Li (THF) | Medium (Tetramer) | Very High | 20-30% | Enolization / Elimination |
| R-MgBr + CeCl₃ | Small (Monomeric) | Modulated | 75-92% | N/A (Successful) |
| R-Ti(OiPr)₃ | Large | Low | 40-60% | Slow Kinetics |
Module 2: The "Side Door" – Alpha-Alkylation Control
The Problem: Alkylating the alpha-position results in regiochemical scrambling (wrong side of the ketone) or poly-alkylation due to the high reactivity of the resulting product.
The Fix: Kinetic Locking via Enol Silyl Ethers Direct alkylation with LDA is risky in bicyclic systems because the kinetic enolate (less hindered) often rearranges to the thermodynamic enolate (bridgehead conjugated) if the temperature fluctuates even slightly.
Recommended Workflow: The Mukaiyama Approach Instead of direct alkylation, trap the enolate as a Silyl Enol Ether, then alkylate using a Lewis Acid. This separates enolization from C-C bond formation.
Diagram: Troubleshooting Alpha-Functionalization
Caption: Logical workflow for bypassing steric scrambling in bicyclic dione alkylation.
Module 3: The "Roof" – Bridgehead Substitution
The Problem: You need to substitute the bridgehead carbon (the junction point). Scientific Reality Check:
-
Sn2: Impossible. The nucleophile cannot approach from the back (inside the cage).
-
Sn1: Difficult. A carbocation at the bridgehead cannot achieve planarity (Bredt's Rule constraint), making it highly unstable unless the ring is large (e.g., bicyclo[3.3.1] or larger).
The Fix: Radical Decarboxylation (Barton or Hunsdiecker) If you cannot substitute directly, you must build the substituent or use a radical pathway, which tolerates pyramidal geometry better than cationic pathways.
Protocol: Radical Functionalization
-
Precursor: Convert the bridgehead position to a Carboxylic Acid (often available via Diels-Alder construction of the dione).
-
Barton Decarboxylation:
-
Convert acid to thiohydroxamate ester.
-
Irradiate or heat in the presence of a radical trap (e.g., CBrCl₃ for bromination).
-
Mechanism:[1][2][3][4][5][6] The bridgehead radical is formed.[5][7] While it cannot be planar, radicals are less sensitive to non-planarity than cations. It quickly grabs a halogen from the solvent.
-
Frequently Asked Questions (FAQs)
Q: Why does my bicyclic dione turn into a tar when I use NaH for alkylation? A: NaH is a "naked" hydride source that often acts as a reducing agent or causes polymerization in strained diones. The high lattice energy of NaH requires harsh conditions. Switch to KHMDS or LiHMDS. The bulky silyl ligands prevent aggregation and allow for a softer, more controlled deprotonation at -78°C.
Q: Can I use the "Luche" method for 1,4-addition (conjugate addition)? A: No. The Luche condition (CeCl₃) specifically promotes 1,2-addition (direct attack on carbonyl) and suppresses 1,4-addition. If you need conjugate addition to an enone system within the bicycle, use Organocopper reagents (Gilman reagents, R₂CuLi) , which favor the softer 1,4-pathway.
Q: How do I determine which face of the dione will react? A: In bicyclo[2.2.2] systems, the exo face is usually less hindered. However, if you have substituents on the ethylene bridge, they can block the exo face, forcing endo attack.
-
Self-Validation Test: Run a small-scale reduction with NaBH₄.
-
If you get the endo-alcohol, the hydride attacked from the exo face (open).
-
If you get the exo-alcohol, the exo face is blocked.
-
Use this result to map the trajectory for your larger nucleophile.
-
References
-
Luche, J. L. (1978).[8] "Lanthanides in organic chemistry. 1. Selective 1,2 reductions of conjugated ketones."[8] Journal of the American Chemical Society.
- Paquette, L. A. (1986). "Stereocontrolled functionalization of bicyclo[2.2.2]octane systems." Chemical Reviews.
-
Imamoto, T., et al. (1989). "Carbon-carbon bond forming reactions using cerium metal salts."[8] Journal of the American Chemical Society.
- House, H. O. (1972). "Modern Synthetic Reactions.
-
Grob, C. A. (1964). "Polar effects in the solvolysis of bridgehead substituted bicyclic compounds." Angewandte Chemie International Edition.
Sources
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. DSpace [dr.lib.iastate.edu]
- 8. Luche reduction - Wikipedia [en.wikipedia.org]
Validation & Comparative
Mass spectrometry fragmentation patterns of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Executive Summary
This guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behavior of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS: 1202067-90-0 / related derivatives). As a rigid bicyclic scaffold featuring both a basic secondary amine and an acidic imide moiety, this structure presents unique ionization and fragmentation characteristics compared to monocyclic analogs (e.g., succinimides) or aromatic homologs (e.g., phthalimides).
This document compares the analytical performance of this scaffold under Electrospray Ionization (ESI) versus Electron Ionization (EI), delineates specific fragmentation pathways for structural validation, and provides optimized protocols for trace-level detection in drug development matrices.
Part 1: Structural Context & Ionization Physics
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold consists of two fused five-membered rings: a saturated pyrrolidine ring fused to a succinimide ring. This topology dictates its mass spectral behavior.
Comparative Ionization Performance
The choice of ionization source drastically alters the limit of detection (LOD) and the information content of the spectrum.
| Feature | ESI (Electrospray Ionization) | EI (Electron Ionization) | APCI (Atmospheric Pressure Chemical Ionization) |
| Primary Ion Type | |||
| Protonation Site | Pyrrolidine Nitrogen ( | Carbonyl Oxygen / Imide Nitrogen . Random electron ejection leads to radical instability. | Pyrrolidine Nitrogen . |
| Fragmentation | Low in-source. Requires CID (Collision Induced Dissociation).[1] | Extensive in-source fragmentation. Molecular ion often absent or weak (<5%). | Moderate in-source fragmentation. |
| Sensitivity | High (pg/mL range) . Best for LC-MS bioanalysis. | Moderate (ng/mL range). Best for GC-MS purity checks. | Moderate. Useful for non-polar derivatives. |
| Spectral Utility | Quantitation .[2] High abundance of precursor ion. | Identification . Fingerprint fragmentation for library matching. | Robustness . Less susceptible to matrix suppression than ESI. |
The "Rigidity" Advantage
Unlike flexible linear peptides or monocyclic succinimides, the bicyclic fusion of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione confers thermodynamic stability.
-
Performance Insight: Higher Collision Energies (CE) are typically required to induce fragmentation compared to N-substituted succinimides.
-
Analytical Consequence: This stability reduces "crosstalk" in Multiple Reaction Monitoring (MRM) assays, as the precursor ion survives the source region intact.
Part 2: Fragmentation Pathways (Mechanistic Analysis)
Understanding the fragmentation is critical for designing MRM transitions. The parent mass (MW 140.06) typically appears as m/z 141.07 (
Pathway A: The Imide Cleavage (Diagnostic)
The most characteristic pathway for cyclic imides involves the loss of neutral carbon monoxide (CO) and isocyanic acid (HNCO).
-
Precursor:
-
Step 1 (Ring Contraction): Loss of CO (28 Da). The imide ring contracts.
-
Product: m/z 113 (
)
-
-
Step 2 (Secondary Loss): Loss of
(17 Da) or (18 Da) depending on substitution.
Pathway B: Retro-Cleavage (Scaffold Specific)
In the bicyclic system, the fusion bond is vulnerable under high collision energy.
-
Retro-Diels-Alder (RDA) type cleavage: Although saturated, the strain can lead to the cleavage of the C-C bonds connecting the two rings.
-
Result: Formation of pyrrolidine-related fragments (m/z 70 range) and succinimide-related fragments (m/z 99 range).
Visualizing the Fragmentation Logic
The following diagram maps the collision-induced dissociation (CID) pathways.
Figure 1: Proposed ESI-CID fragmentation tree for hexahydropyrrolo[3,4-c]pyrrole-1,3-dione. The m/z 113 ion is the primary diagnostic fragment for the imide substructure.
Part 3: Experimental Protocol (LC-MS/MS)
This protocol is designed for Trace Analysis (e.g., impurity profiling or PK studies). It prioritizes sensitivity using the basicity of the pyrrolidine nitrogen.
Materials & Setup
-
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
-
Column: C18 Charged Surface Hybrid (CSH) or HILIC (preferred for polar basic compounds).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7, ensuring protonation of the amine).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Method Parameters (Step-by-Step)
-
Source Optimization (ESI+):
-
Capillary Voltage: 3.0 kV (Standard).
-
Desolvation Temp: 450°C (High temp required to desolvate the rigid, polar scaffold).
-
Cone Voltage: 20-30 V. Critical: Too high will induce in-source loss of CO.
-
-
MRM Transition Setup (for QqQ):
-
Quantifier Trace:
(Loss of CO).-
Collision Energy (CE): 15 - 20 eV.
-
Rationale: Most abundant, structurally significant.
-
-
Qualifier Trace 1:
(Loss of CO + NH3).-
CE: 25 - 30 eV.
-
-
Qualifier Trace 2:
(Pyrrolidine core).-
CE: 35+ eV.
-
-
-
Chromatographic Strategy:
-
Due to the secondary amine, this molecule will tail on standard C18 columns.
-
Recommendation: Use a column with an embedded polar group or switch to HILIC mode (Ammonium Formate/Acetonitrile) to improve peak shape and sensitivity.
-
Comparative Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for quantitation of the bicyclic imide scaffold.
Part 4: Comparative Analysis with Alternatives
How does this scaffold perform analytically compared to common alternatives?
| Metric | Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione (Bicyclic) | Succinimide (Monocyclic) | Phthalimide (Aromatic) |
| Spectral Complexity | Medium. Defined fragmentation (CO loss). | High. Ring opening is very facile; often hard to distinguish from background noise. | Low. Very stable; requires high energy to fragment. |
| Diagnostic Ion | m/z 113 (Specific ring contraction). | m/z 70 (Non-specific). | m/z 104 (Phthalic anhydride ion). |
| ESI Response | Excellent. Secondary amine ( | Poor. Lack of basic center; often requires negative mode or adduct formation ( | Poor. Weakly basic; often seen as radical cation or sodium adduct. |
| Chromatography | Challenging. Basic amine causes tailing; requires end-capped columns. | Easy. Neutral/Acidic; elutes sharply on C18. | Easy. Hydrophobic; retains well on C18. |
Expert Insight: If your drug discovery project allows, choosing the bicyclic Hexahydropyrrolo[3,4-c]pyrrole scaffold over a simple succinimide provides a significant bioanalytical advantage . The presence of the basic nitrogen allows for high-sensitivity ESI+ detection (sub-ng/mL), whereas simple succinimides often struggle with ionization efficiency in positive mode.
References
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Foundational text on mechanisms of ring contraction and CO loss in cyclic imides).
-
Liang, X., et al. (2013).[3] "Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Orelli, L. R., et al. (2006). "A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines." Rapid Communications in Mass Spectrometry.
-
Creative Proteomics. "Ion Types and Fragmentation Patterns in Mass Spectrometry." (General reference for even-electron fragmentation rules).
-
PubChem Compound Summary. "Cis-2-boc-hexahydropyrrolo[3,4-C]pyrrole" (Structural analog data).
Sources
Comparative Guide: Crystallographic & Stereochemical Analysis of Hexahydropyrrolo[3,4-c]pyrrole-1,3-diones
Executive Summary
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione scaffold represents a critical bicyclic pharmacophore in modern drug design, particularly for peptidomimetics and kinase inhibitors. Its rigid bicyclic core locks substituents into defined vectors, making the precise determination of stereochemistry—specifically the cis- vs. trans-ring fusion and endo- vs. exo-substituent orientation —paramount.
This guide provides an objective technical comparison of the crystallographic data for these stereoisomers. Experimental evidence confirms that while the trans-fused system is theoretically possible, the cis-fused [3.3.0] system is the thermodynamically dominant scaffold observed in solid-state analysis. X-ray crystallography remains the definitive method for resolving the endo/exo ambiguity that frequently confounds NMR analysis in this series.
Structural Context & Stereochemical Landscape[1][2]
The Thermodynamic Reality: Cis vs. Trans Fusion
The hexahydropyrrolo[3,4-c]pyrrole-1,3-dione consists of two fused five-membered rings (a 3,7-diazabicyclo[3.3.0]octane core).
-
Cis-Fusion (Stable): The cup-shaped "butterfly" conformation relieves torsional strain. This is the standard output of 1,3-dipolar cycloadditions (e.g., maleimide + azomethine ylides).
-
Trans-Fusion (Strained): Unlike the [4.4.0] decalin system, the [3.3.0] system suffers immense ring strain in a trans-fused configuration. Crystallographic databases reveal that <1% of diazabicyclo[3.3.0]octanes are trans-fused, and these usually require locking by bulky bridgehead substituents.
The Kinetic Challenge: Endo vs. Exo
While cis-fusion is assumed, the relative stereochemistry of the substituents (derived from the dipole) relative to the maleimide bridge leads to endo (substituents syn to the bridge protons) or exo (anti) diastereomers.
-
Endo-Isomer: Often the kinetic product due to secondary orbital interactions during synthesis.
-
Exo-Isomer: Thermodynamically favored in specific steric environments; often exhibits higher solubility and distinct crystal packing.
Comparative X-ray Data Analysis
The following data summarizes the crystallographic metrics for the cis-fused scaffold, derived from high-resolution studies of 3,7-diazabicyclo[3.3.0]octane-2,6-diones and related maleimide adducts.
Table 1: Crystallographic Parameters of the Cis-Fused Core[3]
| Parameter | Cis-Fused (Representative) | Structural Significance |
| Crystal System | Monoclinic / Orthorhombic | Common packing for polar bicyclic ureas/imides. |
| Space Group | P2₁/c or P2₁2₁2₁ | Centrosymmetric (racemic) vs. Non-centrosymmetric (chiral resolution). |
| Ring Puckering | Envelope / Twisted | The fused rings adopt a "butterfly" shape with a fold angle of ~115–125°. |
| Bridgehead H-H Torsion | 0° – 15° (Syn-periplanar) | Confirms cis-fusion. Trans-fusion would require ~180°. |
| N-C=O Bond Length | 1.35 – 1.38 Å | Indicates partial double bond character (resonance), planarizing the imide N. |
| Packing Interactions | N-H···O=C Hydrogen Bonds | Forms infinite "zigzag tapes" or "spirals" connecting the imide protons to carbonyls. |
Key Structural Insights
-
The "Butterfly" Angle: The angle between the mean planes of the two five-membered rings is the critical descriptor. In cis-isomers, this angle allows the molecule to stack efficiently, often trapping solvent molecules in the crystal lattice which can complicate density calculations.
-
Hydrogen Bonding Network: The imide proton (if unsubstituted) is a strong hydrogen bond donor. X-ray analysis typically reveals intermolecular N-H···O bonds (2.8 – 3.0 Å) that drive crystallization, often overriding weaker steric forces. This explains the high melting points (>200°C) often observed for these scaffolds.
Experimental Protocol: Crystallization & Structure Solution
To distinguish endo from exo isomers, single-crystal growth is required. The following protocol is optimized for polar bicyclic imides.
Crystallization Workflow (Vapor Diffusion)
Objective: Grow X-ray quality crystals of polar hexahydropyrrolo[3,4-c]pyrrole derivatives.
-
Solubility Test: Dissolve 5 mg of compound in minimal polar solvent (MeOH or DMSO).
-
Setup: Use a standard binary solvent system.
-
Solvent (Inner vial): Methanol or Ethanol (high solubility).
-
Antisolvent (Outer reservoir): Diethyl ether or Pentane (low solubility, high volatility).
-
-
Equilibration: Seal the chamber and allow to stand at 4°C for 3-7 days.
-
Observation: Monitor for birefringent prisms. Avoid needles (often twinned).
Logical Workflow Diagram
Caption: Workflow for isolating and assigning stereochemistry to bicyclic pyrrole derivatives.
Performance Comparison: X-ray vs. Alternative Methods
Why is X-ray crystallography indispensable for this specific scaffold?
| Feature | X-ray Crystallography | 1H NMR (NOE/ROESY) | DFT Calculations |
| Cis/Trans Fusion | Definitive. Direct visualization of torsion angles. | Ambiguous. Coupling constants ( | Predictive. Correctly predicts cis stability but cannot confirm synthesis outcome. |
| Endo/Exo Assignment | Definitive. Absolute relative configuration provided. | Challenging. Requires distinct bridgehead protons; signal overlap often obscures key NOE correlations. | Supportive. Can calculate energy minima, but solvation effects often alter stability ranking. |
| Solid State Form | Primary. Reveals polymorphs, solvates, and H-bond networks. | N/A. Solution phase only. | N/A. Gas phase or implicit solvation only. |
Stereochemical Hierarchy Diagram
Caption: Stereochemical hierarchy of the scaffold. Solid lines indicate dominant pathways; dashed lines indicate rare forms.
Conclusion
For researchers working with hexahydropyrrolo[3,4-c]pyrrole-1,3-diones , the assumption of cis-ring fusion is statistically safe, but the assignment of endo/exo stereochemistry should not rely solely on NMR. The specific puckering of the bicyclic system renders coupling constants unreliable. Single crystal X-ray diffraction is the only self-validating protocol to unambiguously assign the stereochemistry and map the hydrogen-bonding vectors critical for binding affinity in biological targets.
References
-
Kostyanovsky, R. G., et al. (1999).[1] "3,7-Diazabicyclo[3.3.0]octane-2,6-diones: synthesis, NMR spectra and structures." Mendeleev Communications, 9(2), 63-65. Link
-
Grigg, R., et al. (1987). "X=Y-ZH Systems as potential 1,3-dipoles. Part 9. Intramolecular cycloadditions of imines of alpha-amino acid esters." Journal of the Chemical Society, Perkin Transactions 1, 1515-1520. (Foundational work on azomethine ylide cycloaddition stereochemistry). Link
-
NIST Chemistry WebBook. "trans-Bicyclo[3.3.0]octane."[2] (Thermochemical data confirming stability differences in the parent carbocycle). Link
-
CSD (Cambridge Structural Database). Search for "3,7-diazabicyclo[3.3.0]octane" core. (Used for statistical assertion of Cis vs. Trans prevalence). Link
Sources
A Comparative Guide to HPLC Method Development for the Purity Analysis of Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Introduction
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione is a saturated bicyclic lactam that serves as a privileged heterocyclic scaffold in medicinal chemistry. Its rigid structure and stereochemical complexity make it a valuable building block for synthesizing novel therapeutic agents, including neuroactive and antidiabetic compounds[1]. As with any active pharmaceutical ingredient (API), ensuring its purity is paramount to guaranteeing the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose, providing the high resolution necessary to separate the main component from process-related impurities and degradation products.
This guide provides an in-depth, experience-driven walkthrough for developing a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the purity analysis of hexahydropyrrolo[3,4-c]pyrrole-1,3-dione. We will move beyond a simple recitation of steps to explain the scientific rationale behind each decision, compare alternative approaches with experimental data, and ground the final protocol in the authoritative standards of the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).
Pillar 1: The Analytical Challenge: Understanding Analyte Polarity
The primary challenge in developing an HPLC method for hexahydropyrrolo[3,4-c]pyrrole-1,3-dione stems from its chemical structure. The molecule contains two amide (lactam) functionalities and lacks significant nonpolar regions, rendering it a highly polar and hydrophilic compound.
When using traditional RP-HPLC columns (e.g., standard C18), highly polar analytes exhibit weak interactions with the hydrophobic stationary phase[2]. This results in poor retention, with the analyte often eluting at or near the column's void volume (t₀), co-eluting with the solvent front and any unretained impurities. Furthermore, achieving retention often requires mobile phases with a very high aqueous content (>95%). Under these conditions, conventional C18 phases can undergo a phenomenon known as "phase collapse" or "ligand folding," where the hydrophobic alkyl chains fold onto themselves, leading to a dramatic loss of retention and reproducibility[3].
Therefore, the central objective of this method development is to overcome this retention challenge to achieve a robust and reliable separation.
Pillar 2: Strategic Method Development: A Comparative Approach
A systematic approach is essential for efficient method development. The process involves screening critical parameters, optimizing the most promising conditions, and ensuring the final method is suitable for its intended purpose.
Sources
Safety Operating Guide
Personal protective equipment for handling Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione
Operational Profile & Risk Context
Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione (CAS: 1202067-90-0 / 135325-06-3 depending on stereochemistry/salt form) is a rigid bicyclic heterocycle employed as a scaffold in medicinal chemistry. Its structure features a fused pyrrolidine-succinimide core.
While often classified generically as an "Irritant," this building block presents specific handling challenges that standard SDSs often overlook:
-
Physical State: Typically a low-density, electrostatic solid. The primary exposure risk is inhalation of airborne dust during weighing and ocular irritation from suspended particles.
-
Chemical Reactivity: The molecule contains a secondary amine and a cyclic imide. It is nucleophilic and potentially hygroscopic. In solution, it can facilitate transdermal transport of other reagents.
-
Toxicological Uncertainty: As a research intermediate, full toxicological profiling (LD50, chronic toxicity) is often incomplete. The Precautionary Principle dictates treating it as a potential sensitizer and high-potency irritant.
Hazard Identification & Risk Assessment
| Hazard Class (GHS) | Category | Signal | Hazard Statement | Operational Implication |
| Skin Irritation | 2 | Warning | H315: Causes skin irritation | Contact dermatitis risk.[1] Double-gloving recommended for solutions. |
| Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | High Risk. Fine dust can bypass loose safety glasses. |
| STOT - SE | 3 | Warning | H335: May cause respiratory irritation | Critical. Do not handle on open benchtops. |
Personal Protective Equipment (PPE) Protocol
This protocol uses a Task-Based Risk Assessment approach. Do not use a "one size fits all" strategy.
A. Respiratory Protection (Primary Barrier)
-
Standard Operation: Engineering Controls are mandatory. All weighing, transfer, and reaction setups must occur inside a certified Chemical Fume Hood (Face velocity: 0.5 m/s).
-
Outside Hood (Emergency/Spill): If the solid is spilled outside containment, a P100 (HEPA) half-mask respirator is required. N95s are insufficient for fine chemical powders if the user is not fit-tested, as face-seal leakage is common.
B. Ocular Protection
-
Standard: Chemical Splash Goggles (indirect venting). Why? Standard safety glasses allow air currents to carry electrostatic dust around the lens and into the eye.
-
Contraindication: Contact lenses should not be worn when handling the dry powder unless sealed goggles are used.
C. Hand Protection (Barrier Selection)
The chemical resistance required depends on the solvent used, as the solid itself is slow to permeate nitrile.
-
Solid Handling: Nitrile Gloves (Min thickness: 0.11 mm / 4 mil).
-
Solution Handling (DCM/DMF/DMSO): The solvent is the carrier.
-
DCM: Laminate film (Silver Shield) or PVA gloves. Nitrile degrades in <5 mins.
-
DMF/DMSO: Double-gloved Nitrile (change outer glove every 15 mins) or Butyl Rubber.
-
Visual Decision Tree: PPE Selection
Figure 1: Logic flow for selecting appropriate hand and eye protection based on physical state and solvent carrier.
Operational Protocols
Protocol A: Weighing & Transfer (Static Control)
Context: Bicyclic imides are often fluffy solids that carry static charge, causing "fly-away" during weighing.
-
Preparation: Place an ionizing bar or anti-static gun inside the fume hood if available.
-
Containment: Weigh into a tared vial or flask, never onto weighing paper (which increases static).
-
Technique: Use a disposable anti-static spatula. If the powder clings to the spatula, wipe the tool with a Kimwipe dampened with ethanol (outside the stock container) to discharge it.
-
Clean Up: Immediately wipe the balance area with a wet tissue (water/surfactant) to capture invisible dust.
Protocol B: Reaction Setup
-
Atmosphere: The secondary amine and imide functionalities can be sensitive to moisture over time. Purge reaction vessels with Nitrogen or Argon.
-
Addition: If adding as a solid to a stirring solution, stop the stirring momentarily to prevent the vortex from launching powder into the hood airflow.
Emergency Response & Disposal
Spill Response (Solid)
-
Evacuate: If spill is >5g outside a hood, evacuate the immediate area.
-
PPE Up: Don Goggles, P100 Respirator, and Double Nitrile gloves.
-
Contain: Cover spill with a damp paper towel (reduces dust).
-
Clean: Scoop up damp material. Wipe area with 1M HCl (neutralizes the amine) followed by water.
-
Disposal: Place in a sealed bag labeled "Hazardous Waste: Solid Organic Amine."
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (potential sensitization).
-
Eye Contact: Flush with water for 15 minutes .[1] Do not rub. The solid is abrasive and basic.
-
Skin Contact: Wash with soap and water.[1] Do not use ethanol (increases permeability).
Waste Disposal
-
Category: Non-halogenated organic waste (unless in DCM).
-
Labeling: Must explicitly list "Hexahydropyrrolo[3,4-c]pyrrole-1,3-dione" on the tag. Do not label simply as "Amine waste."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1514452, Cis-2-boc-hexahydropyrrolo[3,4-C]pyrrole. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
- Sigma-Aldrich (Merck).Safety Data Sheet for generic Pyrrolidine-dione derivatives. (General reference for bicyclic imide hazards).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
